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  • Product: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
  • CAS: 1208744-99-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, a substituted pyrrole derivative of intere...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, a substituted pyrrole derivative of interest in medicinal chemistry and drug discovery. The document outlines the compound's chemical structure, explores its physicochemical properties, and details a plausible synthetic route with step-by-step protocols. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Introduction to Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a core structural motif in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to participate in various chemical transformations make it a privileged scaffold in medicinal chemistry.[1] Modifications to the pyrrole core, such as the introduction of alkyl and aminomethyl substituents, can significantly influence the molecule's pharmacological profile, including its binding affinity for biological targets, metabolic stability, and pharmacokinetic properties. The compound (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride presents a specific substitution pattern that is of interest for exploring structure-activity relationships in various therapeutic areas.

Chemical Structure and Nomenclature

The compound of interest is the hydrochloride salt of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine. The core structure consists of a pyrrole ring with methyl groups at the 1- and 5-positions and a methanamine group at the 2-position. The hydrochloride salt form is typically employed to enhance the compound's solubility and stability.

Table 1: Compound Identification

IdentifierValue
Chemical Name (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
CAS Number 1208744-99-3[2]
Molecular Formula C₇H₁₃ClN₂[2]
Molecular Weight 160.64 g/mol [2]
Free Base CAS 118799-24-9
Free Base Formula C₇H₁₂N₂
Free Base MW 124.18 g/mol

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Salt Formation A 2,5-Hexanedione C 1,5-Dimethyl-2-acetylpyrrole A->C Reflux, Acetic Acid B Methylamine B->C F (1,5-dimethyl-1H-pyrrol-2-yl)methanamine C->F Methanol D Ammonium Chloride D->F E Sodium Cyanoborohydride E->F H (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride F->H G HCl in Ether G->H

Caption: Proposed synthetic pathway for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.

Step 1: Paal-Knorr Synthesis of 1,5-Dimethyl-2-acetylpyrrole

The Paal-Knorr synthesis is a classic and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[3][4] In this proposed first step, 2,5-hexanedione is condensed with methylamine in the presence of a weak acid catalyst, such as acetic acid, to yield the N-methylated pyrrole ring.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 2,5-hexanedione (1.0 eq) and an excess of methylamine (as a solution in a suitable solvent like ethanol or water, ~2.0 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove excess methylamine and acetic acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1,5-dimethyl-2-acetylpyrrole.

Step 2: Reductive Amination to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine

Reductive amination is a versatile method for converting carbonyl compounds into amines.[5] In this step, the ketone functional group of 1,5-dimethyl-2-acetylpyrrole is converted to the primary amine. This is achieved by reacting the ketone with an ammonia source, such as ammonium chloride, and a reducing agent that is selective for the intermediate imine, such as sodium cyanoborohydride.[5]

Experimental Protocol:

  • Dissolve 1,5-dimethyl-2-acetylpyrrole (1.0 eq) in a suitable solvent, such as methanol.

  • Add ammonium chloride (excess, ~10 eq) to the solution.

  • Cool the mixture in an ice bath and add sodium cyanoborohydride (excess, ~1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Make the solution basic by adding an aqueous solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, (1,5-dimethyl-1H-pyrrol-2-yl)methanamine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base amine to its hydrochloride salt to improve its handling, stability, and aqueous solubility.[6] This is typically achieved by treating a solution of the amine with hydrochloric acid.[7][8]

Experimental Protocol:

  • Dissolve the crude (1,5-dimethyl-1H-pyrrol-2-yl)methanamine in a minimal amount of a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride in diethyl ether (or another suitable solvent) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to obtain (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride as a solid.

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is limited, predictions can be made based on its structure.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comments
Physical State SolidAmine hydrochlorides are typically crystalline solids.[6]
Melting Point >150 °C (Decomposition may occur)Salt formation significantly increases the melting point compared to the free base.
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol).[9][10] Limited solubility in nonpolar organic solvents.The ionic nature of the hydrochloride salt enhances solubility in polar solvents.[6]
pKa (of the conjugate acid) 9.5 - 10.5The primary aliphatic amine is expected to have a pKa in this range, typical for similar structures.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the chemical structure and purity of a synthesized compound. The following are predicted spectroscopic data for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups, the methylene bridge, and the pyrrole ring protons.

H_NMR_Structure a

Caption: Structure of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine with key protons highlighted.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-CH₃~3.6singlet3H
C5-CH₃~2.2singlet3H
-CH₂-NH₂~3.8singlet2H
Pyrrole H3, H4~5.8 - 6.5multiplet2H
-NH₂variable (broad)singlet2H

Note: The chemical shifts for the hydrochloride salt in D₂O would be different, with the disappearance of the -NH₂ signal and potential shifts in the adjacent protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)
N-CH₃~33
C5-CH₃~12
-CH₂-NH₂~40
Pyrrole C3, C4~105 - 110
Pyrrole C2, C5~128 - 135
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 5: Predicted IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (amine)3300 - 3500Medium, broad
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960Medium to strong
C=C stretch (pyrrole ring)~1500 - 1600Medium
N-H bend (amine)~1600Medium

For the hydrochloride salt, a broad absorption band for the ammonium (-NH₃⁺) stretch is expected in the range of 2400-3200 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base.

  • Expected Molecular Ion (M⁺) for C₇H₁₂N₂: m/z = 124.10

  • Expected [M+H]⁺: m/z = 125.11

Potential Applications and Biological Relevance

While specific biological activities for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride are not extensively documented in publicly available literature, the substituted 2-aminomethylpyrrole scaffold is present in compounds with a wide range of biological activities. These include, but are not limited to:

  • Antimicrobial and Antifungal Agents: The pyrrole nucleus is a key component of many natural and synthetic antimicrobial compounds.

  • Anti-inflammatory Agents: Certain pyrrole derivatives have shown potent anti-inflammatory properties.

  • Anticancer Agents: The pyrrole scaffold has been incorporated into various anticancer drug candidates.

  • Central Nervous System (CNS) Agents: Substituted pyrroles have been investigated for their activity on various CNS targets.

The specific substitution pattern of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride makes it a valuable tool for structure-activity relationship (SAR) studies in these and other therapeutic areas. The N-methylation can enhance metabolic stability and alter receptor binding, while the C5-methylation can influence the electronic properties of the pyrrole ring. The primary amine at the 2-position provides a handle for further chemical modification and derivatization.

Handling and Storage

As a hydrochloride salt, (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is expected to be a solid that is more stable and less volatile than its free base. It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Conclusion

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a substituted pyrrole derivative with potential for application in medicinal chemistry and drug discovery. This technical guide has provided a comprehensive overview of its chemical structure, a plausible and detailed synthetic route, and predicted physicochemical and spectroscopic properties. The information presented herein is intended to facilitate further research and development involving this and related compounds.

References

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Retrieved from [Link]

  • Making Aniline HCl. (2023, November 18). YouTube. Retrieved from [Link]

  • Workman, J. Jr. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). Regular Article. Organic Chemistry Research.
  • Organic Syntheses Procedure. (n.d.). trimethylamine hydrochloride. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. Journal of the Agricultural Chemical Society of Japan, 33(4), 379-382.
  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Preprints.org. (2025, January 3). (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • Sciencemadness.org. (2011, July 19). Solubility of organic amine salts. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0251275). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • MDPI. (2025, March 11). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. Retrieved from [Link]

  • SlideShare. (n.d.). Amine compounds. Retrieved from [Link]

  • Myers, A. G. (n.d.).
  • Harwood, H. J., Ralston, A. W., & Selby, W. M. (1932). Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene. Journal of the American Chemical Society, 54(9), 3789–3791.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0309105). Retrieved from [Link]

  • Google Patents. (n.d.). WO 2016/175555 A2.
  • ResearchGate. (n.d.). Reviving electrocatalytic reductive amination: a sustainable route from biogenic levulinic acid to 1,5-dimethyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (n.d.). US20080125606A1 - In situ or one-pot hydrogenation and reductive amination process.
  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • National Institutes of Health. (2009, November 25). Formation of N-alkylpyrroles via Intermolecular Redox Amination. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438.
  • ResearchGate. (2026, February 24). Analysis of Infrared Spectra of Neat Liquid N-Methylpyrrole. Retrieved from [Link]

  • GSRS. (n.d.). N-((1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL)-5-NITROPYRIDIN-2-AMINE. Retrieved from [Link]

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Sources

Exploratory

Comprehensive Physicochemical and Synthetic Profiling of (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

Executive Summary (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly versatile, electron-rich building block heavily utilized in medicinal chemistry and drug discovery. The presence of the primary amine f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly versatile, electron-rich building block heavily utilized in medicinal chemistry and drug discovery. The presence of the primary amine functionality, combined with the sterically protected 1,5-dimethylpyrrole core, makes it an excellent candidate for amide coupling, reductive amination, and complex scaffold decoration. This technical guide outlines the critical physicochemical properties, analytical mass spectrometry parameters, and a validated synthetic protocol for this compound.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-throughput synthesis and analytical characterization, distinguishing between average molecular weight and monoisotopic exact mass is critical to prevent downstream errors in compound registration and mass spectrometry (MS) validation.

  • Molecular Weight (160.64 g/mol ): Calculated using standard, abundance-weighted atomic weights[1]. This value is strictly used for stoichiometric calculations when weighing the bulk hydrochloride salt on a balance for subsequent reactions.

  • Exact Mass (160.0767 Da): Calculated using the exact masses of the most abundant isotopes ( 12 C, 1 H, 14 N, 35 Cl). This value is essential for High-Resolution Mass Spectrometry (HRMS) validation[2]. However, under standard Electrospray Ionization (ESI+) conditions, the hydrochloride salt dissociates. The mass spectrometer detects the protonated free base [M+H]+ , which corresponds to the exact mass of the neutral free base (124.1000 Da) plus a proton, yielding an observed m/z of approximately 125.1079.

Table 1: Core Physicochemical Properties

PropertyValue
Compound Name (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
CAS Registry Number 1208744-99-3[1]
Molecular Formula (Salt) C 7​ H 13​ ClN 2​ [1]
Molecular Formula (Free Base) C 7​ H 12​ N 2​
Molecular Weight (Average) 160.64 g/mol [1]
Exact Mass (Salt, Monoisotopic) 160.0767 Da
Exact Mass (Free Base, Monoisotopic) 124.1000 Da
SMILES Cl.CC1=CC=C(CN)N1C[1]

Mechanistic Workflow: Synthesis and Characterization

The diagram below maps the logical progression from the nitrile precursor to the isolated salt, highlighting the divergence between bulk synthetic handling and analytical characterization.

G Start 1,5-Dimethyl-1H-pyrrole- 2-carbonitrile Reduction Silylative Reduction B(C6F5)3 / Et2SiH2 Start->Reduction Catalysis Intermediate N-Silylamine Intermediate Reduction->Intermediate RT, 12h Salt HCl Salt Precipitation (1M HCl in Ether) Intermediate->Salt Cleavage & Stabilization MW Stoichiometric Handling MW: 160.64 g/mol Salt->MW Bulk Synthesis HRMS HRMS Validation (ESI+) Exact Mass [M+H]+: 125.1079 Salt->HRMS Identity Confirmation

Workflow demonstrating the synthesis, stabilization, and dual-track analytical characterization.

Validated Synthetic Methodology

The preparation of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride relies on the transition-metal-free reduction of its corresponding nitrile. The protocol below is adapted from the boron-catalyzed silylative reduction methodology developed by Gandhamsetty et al.[3],[4].

Causality in Experimental Design: Why form the hydrochloride salt? Primary alkylamines attached to electron-rich pyrrole rings are highly susceptible to atmospheric oxidation and spontaneous polymerization. By treating the crude silylamine intermediate with anhydrous HCl, the amine is protonated, deactivating it toward nucleophilic side reactions and precipitating it as a bench-stable solid[2],[5].

Step-by-Step Protocol:

  • Catalyst Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add tris(pentafluorophenyl)borane ( B(C6​F5​)3​ ) (3 mol %) and anhydrous chloroform as the solvent[2],[5].

  • Reductant Addition: Introduce diethylsilane ( Et2​SiH2​ ) (2.5 equivalents) to the reaction mixture[2].

  • Substrate Introduction: Add 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equivalent). Stir the reaction mixture at room temperature for 6 to 12 hours until complete consumption of the starting material is observed via TLC or LC-MS[2],[5].

  • Intermediate Cleavage: Remove the volatile components (chloroform and unreacted silane) using a rotary evaporator[2].

  • Salt Precipitation: Add a 1 M solution of HCl in diethyl ether to the crude residue. Stir vigorously for 1 hour at room temperature. This step cleaves the N-silyl group and precipitates the target compound[2],[5].

  • Isolation: Filter the resulting brown/white solid, wash thoroughly with cold diethyl ether to remove silanol byproducts, and dry under high vacuum to afford pure (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride[2],[5].

Applications in Medicinal Chemistry

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride serves as a critical nucleophile in drug discovery workflows. The steric hindrance provided by the 1,5-dimethyl substitution protects the pyrrole core from unwanted electrophilic aromatic substitution (e.g., during subsequent functionalization steps), directing reactivity exclusively to the primary amine. This makes it an ideal precursor for synthesizing complex amides, sulfonamides, and secondary/tertiary amines via reductive amination.

References

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Foundational

Advanced Safety and Handling Guide for (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride in Pharmaceutical Synthesis

Executive Summary (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly versatile primary amine building block characterized by its electron-rich pyrrole core[1]. In contemporary drug development, pyrrole-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly versatile primary amine building block characterized by its electron-rich pyrrole core[1]. In contemporary drug development, pyrrole-containing scaffolds are critical for synthesizing bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and competitive potassium-ion acid blockers (e.g., TAK-438 derivatives)[2][3].

This technical whitepaper bridges the gap between standard Safety Data Sheet (SDS) compliance and practical laboratory application. By synthesizing physicochemical data with mechanistic toxicology, this guide provides researchers with field-proven, self-validating protocols to ensure both operator safety and the chemical integrity of the compound during complex synthetic workflows.

Physicochemical Profiling & Structural Implications

Understanding the physical properties of this compound is the first step in designing safe handling and reaction protocols.

Table 1: Physicochemical and Identificational Data

PropertyValue / Description
Chemical Name (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
CAS Registry Number 1208744-99-3[1]
Molecular Formula C7H13ClN2[1]
Molecular Weight 160.64 g/mol [1]
SMILES NCC1=CC=C(C)N1C.[H]Cl[1]
Physical State Brown solid (crystalline powder)[4]
Melting Point 203–205 °C[4]

Mechanistic Insight: The hydrochloride salt form is intentionally synthesized over the free base to mitigate the auto-oxidation of the electron-rich pyrrole ring and to prevent the primary amine from undergoing spontaneous degradation[3]. However, this salt formation renders the compound highly hygroscopic. Moisture ingress not only degrades the material but leads to localized acidic microenvironments upon dissolution, which acts as the primary driver for its irritant hazard profile[5][6].

Hazard Identification & Mechanistic Toxicology

Based on extensive surrogate data for structurally identical amine hydrochlorides and pyrrole derivatives, this compound triggers specific Global Harmonized System (GHS) classifications[5][6]. Understanding the causality behind these hazards is critical for effective mitigation.

  • H302: Harmful if swallowed.

    • Causality: Ingestion of amine hydrochlorides leads to acute gastric mucosal irritation due to localized acidic hydrolysis, which can disrupt cellular metabolic pathways in the gastrointestinal tract[5].

  • H315 / H319: Causes skin and serious eye irritation.

    • Causality: The hygroscopic nature of the hydrochloride salt draws moisture from the epidermis or cornea. This creates a highly localized, concentrated acidic microenvironment that rapidly denatures structural proteins[6].

  • H335: May cause respiratory irritation.

    • Causality: Inhalation of fine crystalline dust causes mechanical abrasion and chemical irritation of the respiratory tract mucosal lining[5].

Experimental Protocols: Handling, Storage, and Synthetic Workflows

To maintain scientific integrity, the following protocols are designed as self-validating systems, ensuring that environmental or procedural failures are caught before they compromise the experiment or operator safety.

Protocol 1: Safe Handling and Storage Workflow
  • Atmospheric Control (Storage): Store the compound at < 4 °C in a desiccator backfilled with Argon[6].

    • Causality: The pyrrole ring is highly susceptible to electrophilic aromatic substitution and oxidation by atmospheric O₂. Argon displacement prevents oxidative degradation, while the low temperature minimizes ambient thermal energy that could drive slow decomposition[3].

  • Dispensing Mechanics: Always dispense in a ductless fume hood or a localized exhaust environment using anti-static, non-sparking spatulas[7].

    • Causality: Fine hydrochloride powders carry static charge and can easily aerosolize, drastically increasing the risk of H335 (respiratory) exposure[7].

  • Personal Protective Equipment (PPE): Utilize double-layered nitrile gloves, tightly fitting safety goggles (EN 166/NIOSH approved), and a particulate respirator (N95/FFP2) if handled outside of a primary containment zone[5][7].

Protocol 2: In Situ Free-Basing and Electrophilic Coupling

To utilize this building block in drug discovery (e.g., amide coupling or reductive amination), the free amine must be liberated in situ without damaging the pyrrole core.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon. Add 1.0 equivalent of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride[1].

  • Solvation: Suspend the brown solid[4] in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Neutralization (Salt Metathesis): Cool the suspension to 0 °C using an ice bath. Dropwise, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA (pKa ~10.5) acts as a sterically hindered, non-nucleophilic base. It efficiently deprotonates the methanamine hydrochloride to liberate the free nucleophilic amine without participating in competitive side reactions. The 0 °C environment suppresses the exothermic heat of neutralization, protecting the electron-rich pyrrole core from thermal degradation[2].

  • Electrophilic Addition: Slowly introduce 1.1 equivalents of the target electrophile (e.g., a sulfonyl chloride for synthesizing TAK-438 derivatives)[2].

  • System Validation: Allow the reaction to warm to room temperature. Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation Check: The protocol is successful when the m/z 125 [M-Cl]⁺ peak (corresponding to the free amine) is completely consumed, indicating 100% conversion and successful salt metathesis.

Emergency Response & Decontamination

  • Spill Management: Do NOT use water initially, as it solubilizes the salt and spreads the acidic hazard. Sweep up the solid using non-sparking tools and place it in a sealed hazardous waste container[7].

  • Skin Contact: Flush with copious amounts of water for at least 15 minutes. Do not use chemical neutralizers (like weak bases) directly on the skin, as the exothermic neutralization reaction can exacerbate epidermal tissue damage[7].

Process Visualization

The following diagram illustrates the logical relationship between mitigating the compound's inherent SDS hazards and successfully deploying it in a synthetic pharmaceutical workflow.

G cluster_0 Hazard Mitigation (SDS) cluster_1 Synthetic Workflow A (1,5-dimethyl-1H-pyrrol-2-yl)methanamine HCl B H315/H319 Irritant PPE: Nitrile Gloves, Goggles A->B C Hygroscopic / Oxidation Risk Storage: Argon, <4°C A->C D Phase 1: Salt Metathesis (Base addition: DIPEA/Et3N) B->D C->D E Phase 2: Electrophilic Coupling (Acylation / Alkylation) D->E Free Base Liberation F Downstream Pharmaceutical Target (e.g., Kinase/GPCR Ligand) E->F Scaffold Integration

Logical workflow integrating SDS hazard mitigation with synthetic application.

References

  • Source: acs.
  • 1208744-99-3 | (1,5-Dimethyl-1H-pyrrol-2-yl)
  • Source: angenechemical.
  • Chemical Safety Data Sheet MSDS / SDS - (R)
  • CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)
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Exploratory

Pharmacokinetics of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

An In-Depth Technical Guide to the This guide provides a comprehensive framework for the pharmacokinetic characterization of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, a novel pyrrole derivative. In the abse...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the

This guide provides a comprehensive framework for the pharmacokinetic characterization of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, a novel pyrrole derivative. In the absence of publicly available pharmacokinetic data for this specific molecule, this document outlines a predictive and methodological approach for its investigation. By leveraging established principles of drug metabolism and pharmacokinetic analysis, this guide offers researchers, scientists, and drug development professionals a robust roadmap for determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction: The Imperative of Pharmacokinetic Profiling

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, with the molecular formula C₇H₁₃ClN₂ and a molecular weight of 160.64 g/mol , belongs to the pyrrole class of heterocyclic compounds.[1] Pyrrole moieties are prevalent in many marketed drugs, highlighting their significance in medicinal chemistry.[2] Understanding the pharmacokinetic profile of any new chemical entity is a cornerstone of drug discovery and development, as it bridges the gap between dosage and therapeutic effect.[3] This guide will detail the necessary in silico, in vitro, and in vivo studies, along with the requisite bioanalytical methodologies, to fully elucidate the pharmacokinetic journey of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride within a biological system.

Predictive Analysis: Physicochemical Properties and their Pharmacokinetic Implications

The initial step in characterizing a new compound involves predicting its physicochemical properties, which are critical determinants of its pharmacokinetic behavior.

PropertyPredicted Value/CharacteristicInfluence on Pharmacokinetics
LogP/LogD Moderately LipophilicInfluences membrane permeability, absorption, and distribution into tissues. A balanced lipophilicity is often desired for oral bioavailability.
pKa Basic (due to the methanamine group)Affects the degree of ionization at physiological pH, which in turn impacts solubility, absorption, and binding to plasma proteins.
Solubility Likely water-soluble as a hydrochloride saltCrucial for dissolution in the gastrointestinal tract prior to absorption.
Polar Surface Area (PSA) ModerateA key factor in predicting cell membrane permeability and blood-brain barrier penetration.

In silico tools, such as SwissADME, can provide initial estimates for these properties and offer early insights into potential drug-likeness and ADME challenges.[2][4]

In Vitro Assessment: Foundational Laboratory Investigations

Prior to animal studies, a series of in vitro experiments are essential to understand the compound's intrinsic properties and metabolic fate.

Metabolic Stability Assessment

This assay determines the rate at which the compound is metabolized by liver enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Human liver microsomes are thawed and diluted to a final protein concentration of 0.5 mg/mL in a potassium phosphate buffer (pH 7.4).

  • Incubation: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is added to the microsome suspension at a final concentration of 1 µM.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

Metabolite Identification

This study aims to identify the major metabolites formed from the parent compound.

Experimental Protocol: Metabolite Identification in Human Hepatocytes

  • Cell Culture: Cryopreserved human hepatocytes are thawed and plated.

  • Incubation: Once the cells have formed a confluent monolayer, they are incubated with (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (e.g., at 10 µM) for a specified period (e.g., 24 hours).

  • Sample Collection: The cell culture medium and cell lysate are collected.

  • Sample Preparation: Samples are processed to extract the metabolites, often using protein precipitation or solid-phase extraction.

  • Analysis: The extracts are analyzed using high-resolution LC-MS/MS to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[5] Common metabolic pathways for pyrrole-containing compounds include oxidation, N-dealkylation, and glucuronidation.[6]

Plasma Protein Binding

The extent of binding to plasma proteins influences the amount of free drug available to exert its pharmacological effect and be cleared from the body.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of the compound bound to plasma proteins is calculated from the concentration difference between the two chambers.

In Vivo Pharmacokinetic Study: A Blueprint for Animal Studies

An in vivo study, typically in rodents, is necessary to understand the compound's behavior in a whole organism.

Study Design
  • Animal Model: Male Sprague-Dawley rats are a common choice for initial pharmacokinetic studies.[7]

  • Dosing: The compound would be administered via both intravenous (IV) and oral (PO) routes to assess absolute bioavailability.

    • IV Dose: A lower dose (e.g., 1-2 mg/kg) is administered to determine clearance and volume of distribution.

    • PO Dose: A higher dose (e.g., 10-20 mg/kg) is given to evaluate oral absorption.

  • Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methodology: Quantification in Plasma

Accurate quantification of the drug in biological matrices is critical for reliable pharmacokinetic data.[8] LC-MS/MS is the gold standard for this purpose.[5]

Detailed Protocol: LC-MS/MS Quantification of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride in Rat Plasma

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing a suitable internal standard (a structurally similar compound not present in the sample).

    • Vortex the mixture for 1 minute to precipitate the plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Method Validation: The method must be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), selectivity, and stability.[9]

Data Analysis and Pharmacokinetic Parameter Calculation

The plasma concentration-time data obtained from the in vivo study is used to calculate key pharmacokinetic parameters using non-compartmental analysis.[7]

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (Area Under the Curve) Total drug exposure over time.
t₁/₂ (Half-life) Time required for the plasma concentration to decrease by half.
CL (Clearance) Volume of plasma cleared of the drug per unit time.
Vd (Volume of Distribution) Apparent volume into which the drug distributes in the body.
F% (Bioavailability) The fraction of the oral dose that reaches systemic circulation.

Hypothesized Metabolic and Excretion Pathways

Based on the structure of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, several metabolic pathways can be hypothesized.

ADME_Pathway cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral Dose Oral Dose GI Tract GI Tract Oral Dose->GI Tract Dissolution Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation Permeation Tissues Tissues Systemic Circulation->Tissues Reversible Binding Parent (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Systemic Circulation->Parent Metabolite1 N-demethylation Parent->Metabolite1 Phase I Metabolite2 Pyrrole Ring Oxidation Parent->Metabolite2 Phase I Kidney Kidney Parent->Kidney Renal Metabolite3 Glucuronidation Metabolite1->Metabolite3 Phase II Metabolite2->Metabolite3 Phase II Metabolite3->Kidney Renal Bile Bile Metabolite3->Bile Biliary

Caption: Hypothesized ADME pathway for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.

Conclusion: Charting the Path Forward

This technical guide provides a comprehensive, albeit predictive, framework for the pharmacokinetic evaluation of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride. The successful execution of the outlined in silico, in vitro, and in vivo studies, coupled with robust bioanalytical methodology, will generate the critical data needed to understand its ADME profile. This knowledge is indispensable for making informed decisions in the drug development process, ultimately shaping the compound's potential trajectory as a therapeutic agent.

References

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (n.d.).
  • An Introduction to Pharmacokinetics. (n.d.).
  • Design, Synthesis, Molecular Docking, in silico ADME Assessment of Pyrrole-Based Heterocyclic Amino Acid Derivatives. (2024). Indian Journal of Pharmaceutical Education and Research, 58(3), S1074.
  • (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride. (n.d.). Sapphire Bioscience.
  • (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride. (n.d.). BLDpharm.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (n.d.). RSC Publishing.
  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). Journal of Medicinal Chemistry, 55(9), 4446-4456.
  • In Vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. (n.d.).
  • 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride — Chemical Substance Information. (n.d.).
  • Rapid MALDI-MS Assays for Drug Quantification in Biological Matrices: Lessons Learned, New Developments, and Future Perspectives. (2021, February 26). Semantic Scholar.
  • Guidelines for the validation of analytical methods used in residue studies in animal tissues. (n.d.).
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. (n.d.). Oriental Journal of Chemistry.
  • N,N-Dimethyl-1-(1h-pyrrol-2-yl)methanamine. (n.d.). CymitQuimica.
  • ADME Study of Azole Derivatives with SwissADME Online Tool. (2021, July 31). Cronicon.
  • 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. (2010). Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238.
  • Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors. (n.d.). PubMed.
  • Swissadme Analysis Of Some Selected Analogues Of Pyrrole. (2025, April 4). IJCRT.org.
  • Drug Metabolism, Pharmacokinetics and Bioanalysis. (2018, October 8). MDPI.
  • (1H-Pyrrol-2-yl)methanamine hydrochloride. (n.d.). 艾仕生命科學有限公司Antibody Chemical Enzyme.

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Foundational

Determining the Receptor Binding Affinity of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride: A Technical Guide

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery The pyrrole ring, a five-membered nitrogen-containing heteroaromatic system, is a cornerstone in medicinal chemistry. It is a "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heteroaromatic system, is a cornerstone in medicinal chemistry. It is a "privileged scaffold" found in numerous natural products, including heme, chlorophyll, and vitamin B12, as well as in a multitude of clinically approved drugs.[1][2][3][4] The aromaticity, electronic richness, and structural adaptability of the pyrrole nucleus allow for diverse chemical modifications, which in turn can be used to fine-tune pharmacological activity.[2] Pyrrole derivatives have demonstrated a vast range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][3][5] This versatility stems from the ability of the pyrrole core and its substituents to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, van der Waals forces, and π-π stacking with aromatic amino acid residues in receptor or enzyme binding pockets.[2]

The compound of interest, (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS # 1208744-99-3), is a substituted pyrrole with a methanamine group at the 2-position and methyl groups at the 1 and 5-positions.[6] While specific receptor binding data for this exact molecule is not extensively documented in publicly available literature, its structural motifs suggest a high potential for interaction with various biological targets. The presence of a basic amine function can lead to ionic interactions with acidic residues in a receptor binding pocket, a common feature in many pharmacologically active compounds. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the receptor binding profile of this and similar compounds. We will explore potential receptor families of interest based on the known pharmacology of related pyrrole structures and detail the experimental workflows required to elucidate its binding affinity and selectivity.

Potential Receptor Targets for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

Given the broad spectrum of activity for pyrrole-containing compounds, several receptor families present themselves as logical starting points for an initial binding screen.

  • Cannabinoid Receptors (CB1 and CB2): Substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been shown to possess high affinity for both CB1 and CB2 receptors.[7] The 2,5-dimethylpyrrole moiety, in particular, was found to have a positive effect on binding affinity, fitting well into a hydrophobic pocket of the CB1 receptor.[7]

  • Chemokine Receptors (e.g., CCR1 and CCR2): Certain pyrrolone derivatives have been identified as intracellular allosteric modulators of chemokine receptors, with some showing high affinity for both CCR1 and CCR2.[8] These receptors are key mediators of inflammation.

  • Endothelin Receptors (ETA and ETB): A number of 1,3,5-substituted pyrrole-2-carboxylic acid derivatives have been synthesized and shown to have a notable affinity and selectivity for endothelin receptors, which are involved in vasoconstriction.[9]

  • Histamine Receptors (H1R): While structurally distinct, the general pharmacophoric features of a substituted aromatic ring and an amine group are common in H1 receptor antagonists.[10][11]

Experimental Workflow for Receptor Binding Affinity Determination

The following sections outline detailed protocols for determining the binding affinity of a test compound, such as (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, for a given G protein-coupled receptor (GPCR). The primary methods described are competitive radioligand binding assays and fluorescence-based binding assays.

Diagram: General Workflow for Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Target Receptor & Cell Line B Culture Cells Expressing Receptor A->B C Prepare Cell Membranes or Live Cells B->C D Incubate Membranes/Cells with Ligands (Radiolabeled or Fluorescent) C->D E Add Test Compound (e.g., (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride) at Varying Concentrations D->E F Separate Bound from Unbound Ligand E->F G Quantify Bound Ligand Signal F->G H Plot Competition Curve (% Inhibition vs. [Test Compound]) G->H I Calculate IC50 and Ki Values H->I

Caption: A generalized workflow for determining receptor binding affinity.

Protocol 1: Competitive Radioligand Binding Assay

This "gold standard" method measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a known high affinity for the receptor) for binding to the target receptor.

1. Materials and Reagents:

  • Cell membranes from a cell line stably expressing the human receptor of interest (e.g., HEK293T-hCB1).

  • Radioligand (e.g., [³H]CP-55,940 for CB1 receptors).

  • Test compound: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a microplate scintillation counter.

2. Step-by-Step Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Homogenize gently and dilute to the desired concentration in ice-cold assay buffer. The optimal protein concentration needs to be determined empirically for each receptor.

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its Kd value.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding (NSB): Add cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Add cell membranes, radioligand, and the various dilutions of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium. The optimal time and temperature should be determined in preliminary experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the cell membranes (with bound radioligand) on the filter while the unbound radioligand passes through.

    • Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specifically bound radioligand. This value is determined by non-linear regression analysis of the competition curve.

  • Calculate Ki: The Ki (inhibition constant) is a measure of the binding affinity of the test compound. It is calculated from the IC₅₀ using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Protocol 2: Fluorescence-Based Binding Assays

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening. One common method is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[12]

1. Principle of TR-FRET: A fluorescent ligand (a known ligand for the receptor conjugated to a fluorophore) binds to a receptor that is tagged, for example, with a SNAP-tag to which a lanthanide (e.g., Terbium) cryptate is attached. When the fluorescent ligand is bound to the receptor, excitation of the donor (lanthanide) results in energy transfer to the acceptor (fluorophore on the ligand), producing a FRET signal. An unlabeled test compound will compete with the fluorescent ligand, leading to a decrease in the FRET signal.

2. Step-by-Step Procedure:

  • Cell and Reagent Preparation:

    • Use cells expressing the SNAP-tagged receptor of interest.

    • Label the receptor with the lanthanide donor according to the manufacturer's protocol.

    • Prepare serial dilutions of the test compound.

  • Assay Setup (in a 96- or 384-well plate):

    • Add the labeled cells to the wells.

    • Add the fluorescent ligand at a fixed concentration.

    • Add the various dilutions of the test compound.

  • Incubation:

    • Incubate the plate at room temperature for a specified period to reach equilibrium.

  • Detection:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and the acceptor fluorophores.

3. Data Analysis:

  • The ratio of acceptor to donor emission is calculated.

  • Similar to the radioligand assay, a competition curve is generated by plotting the emission ratio against the log of the test compound concentration.

  • The IC₅₀ and subsequently the Ki are calculated using non-linear regression and the Cheng-Prusoff equation.

Interpreting the Results: Affinity, Selectivity, and Structure-Activity Relationships

The primary output of these binding assays is the Ki value.

Parameter Description Interpretation
Ki (Inhibition Constant) The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand or other competitors.A lower Ki value indicates a higher binding affinity. For example, a Ki in the nanomolar (nM) range suggests high potency, while a micromolar (µM) Ki indicates lower potency.
IC₅₀ (Half-maximal Inhibitory Concentration) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.An experimental value that is dependent on assay conditions (e.g., radioligand concentration). It is used to calculate the Ki.

To assess selectivity , the binding affinity (Ki) of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride should be determined against a panel of different receptors. A compound is considered selective if its Ki for the primary target is significantly lower (typically at least 10-fold) than its Ki for other receptors.

The data obtained can then be used to establish Structure-Activity Relationships (SAR) . For instance, comparing the binding affinity of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride to other pyrrole derivatives can provide insights into how specific substituents (like the methyl groups at positions 1 and 5, and the methanamine at position 2) contribute to binding affinity and selectivity.[2]

Diagram: From Binding Affinity to Functional Activity

G A Determine Binding Affinity (Ki) using Competition Assays B High Affinity Identified? A->B C Perform Functional Assays (e.g., cAMP, Calcium Flux, GTPγS) B->C Yes E Low Affinity (Consider other targets or modifications) B->E No D Characterize Functional Activity (Agonist, Antagonist, Inverse Agonist) C->D F Lead Optimization D->F

Caption: Logical progression from binding studies to functional characterization.

Conclusion

While the specific receptor binding profile of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is not yet defined in the literature, its chemical structure, based on the privileged pyrrole scaffold, strongly suggests potential pharmacological activity. This guide provides a robust and scientifically grounded framework for elucidating its binding affinity and selectivity. By employing established techniques such as competitive radioligand and fluorescence-based binding assays, researchers can systematically screen this compound against relevant receptor targets. The resulting data will not only characterize this specific molecule but also contribute to the broader understanding of the structure-activity relationships of substituted pyrroles, ultimately aiding in the design and development of novel therapeutics.

References

  • Synthesis and Endothelin Receptors Binding Affinity of New 1,3,5- Substituted Pyrrole-2-Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. ACS Publications. Available from: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. Available from: [Link]

  • Molecular docking analysis of pyrrole derivatives with the human epidermal growth factor receptor 2: Combating breast cancer. Bioinformation. Available from: [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. RJPN.org. Available from: [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. PMC. Available from: [Link]

  • Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2. PMC. Available from: [Link]

  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Taylor & Francis Online. Available from: [Link]

  • Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. Available from: [Link]

  • (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. Preprints.org. Available from: [Link]

  • (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. MDPI. Available from: [Link]

  • Recent synthetic and medicinal perspectives of pyrroles: An overview. SciSpace. Available from: [Link]

  • An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research. Available from: [Link]

  • Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PMC. Available from: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available from: [Link]

  • Binding Database. BindingDB. Available from: [Link]

  • Chemical and in silico exploration of novel 5-hydroxytryptamine 2A receptor (5-HT2AR) ligands. University of Nottingham Repository. Available from: [Link]

  • Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ResearchGate. Available from: [Link]

  • 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride — Chemical Substance Information. Chem-Port. Available from: [Link]

  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. Available from: [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development for (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists. As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly polar, basic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Chromatographers, and Drug Development Scientists.

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges posed by highly polar, basic active pharmaceutical ingredients (APIs). The analysis of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride requires a deliberate, mechanistically sound approach to overcome poor retention and severe peak tailing. This guide provides an in-depth, self-validating framework for developing and validating a robust Reversed-Phase Liquid Chromatography (RPLC) method for this compound.

Analyte Profiling & The Chromatographic Challenge

(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a pyrrole derivative featuring an aliphatic primary amine functional group[1]. In aqueous solution, the hydrochloride salt dissociates, leaving the protonated primary amine as the active analyte.

The fundamental challenge in analyzing basic amines via RPLC is the "Silanol Effect" [2]. Residual silanol groups (Si-OH) on traditional silica stationary phases possess a pKa of approximately 3.5 to 4.5. At typical mid-range pH values, these silanols ionize into negatively charged species (Si-O⁻). When a protonated basic amine (NH₃⁺) interacts with these ionized silanols, it triggers secondary electrostatic ion-exchange interactions[2]. This disrupts the primary hydrophobic retention mechanism, resulting in severe peak tailing, unpredictable retention times, and compromised resolution[2].

Method Development Rationale: Causality of Choices

To overcome the limitations imposed by the silanol effect, this method abandons traditional acidic ion-pairing in favor of a high-pH mobile phase strategy combined with a specialized stationary phase.

  • Mobile Phase pH Control (The "Why"): The primary amine of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine has an estimated pKa of ~9.5. By buffering the mobile phase to pH 10.5, we exceed the analyte's pKa by a full unit, effectively deprotonating the amine into its neutral free-base form. This transformation eliminates the electrostatic attraction between the analyte and the ionized silanols, guaranteeing sharp, symmetrical peaks[3]. Furthermore, the neutral molecule exhibits significantly increased lipophilicity, which enhances its retention on the reversed-phase column[3].

  • Stationary Phase Selection (The "Why"): Standard silica-based columns undergo rapid dissolution via alkaline hydrolysis at pH levels above 8.0. To sustain a pH 10.5 environment, an Ethylene-Bridged Hybrid (EBH) C18 column is strictly required[3]. These hybrid particles incorporate organic bridges within the silica matrix, providing extreme resistance to high pH while further suppressing inherent silanol activity[3].

Method Development Workflow

HPLC_Method_Dev A Analyte: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine HCl Challenge: Basic Primary Amine (pKa ~9.5) B Stationary Phase Selection Ethylene-Bridged Hybrid (EBH) C18 A->B C Mobile Phase pH Optimization B->C D Low pH (2.5) Amine Protonated Result: Poor Retention & Tailing C->D Pathway 1 E High pH (10.5) Amine Neutralized Result: Strong Retention & Sharp Peaks C->E Pathway 2 F Self-Validating System Suitability (Tailing Factor ≤ 1.5, %RSD ≤ 2.0) D->F E->F G ICH Q2(R2) Lifecycle Validation F->G

Logical workflow for basic amine HPLC method development.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . You must pass the "Validation Gate" at each step before proceeding to sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate (NH₄HCO₃) in 1000 mL of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Titrate dropwise with concentrated Ammonium Hydroxide (NH₄OH) until the pH reaches exactly 10.50. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Validation Gate 1: The pH meter must stabilize at 10.50 ± 0.05. Causality: If the pH drops below 10.0, the amine will partially protonate, leading to split peaks and retention time drift. Do not proceed until the pH is verified.

Step 2: Chromatographic Setup & Equilibration

Configure the HPLC system according to the parameters in Table 1 and Table 2.

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationCausality / Rationale
Column EBH C18, 150 x 4.6 mm, 3.5 µmWithstands pH 10.5; minimizes secondary silanol interactions.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 40°CReduces mobile phase viscosity and system backpressure.
Detection UV at 230 nmCaptures the conjugated π-system of the pyrrole ring.
Injection Vol 10 µLBalances sensitivity with the prevention of column overload.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
17.0955
  • Validation Gate 2: Pump the initial gradient conditions (95% A / 5% B) for 20 minutes. The system pressure ripple must be < 1.0%, and baseline drift must be < 1 mAU/min. This validates complete column equilibration at high pH.

Step 3: System Suitability Testing (SST)

Prepare a standard solution of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride at 100 µg/mL using a diluent of Water:Acetonitrile (90:10 v/v). Inject the standard 5 consecutive times.

  • Validation Gate 3 (SST Criteria):

    • USP Tailing Factor (Tf) ≤ 1.5: Validates the successful suppression of the silanol effect.

    • Theoretical Plates (N) ≥ 5000: Validates column efficiency and proper analyte focusing.

    • Peak Area %RSD ≤ 2.0%: Validates autosampler precision.

    • Do not proceed to sample analysis unless all SST criteria are strictly met.

Analytical Method Validation Framework

Once the method is developed and the self-validating protocol is passed, it must be formally validated according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures [4]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose across its lifecycle[5].

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterTest Methodology[4]Acceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Heat, UV Light)[5].Peak purity angle < Purity threshold; Resolution (Rs) > 2.0 between analyte and degradants.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999; y-intercept ≤ 2.0% of the 100% response.
Accuracy Spike recovery in placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision Repeatability: 6 independent preparations at 100% concentration.%RSD of the calculated assay value ≤ 2.0%.
Robustness Deliberate variations: ±0.2 pH units, ±2°C column temp, ±2% organic modifier.System Suitability Criteria (Validation Gate 3) must remain satisfied under all conditions.

Note: Co-validation can be utilized to demonstrate that the analytical procedure meets predefined performance criteria by using data generated at multiple sites, satisfying analytical procedure transfer requirements[4].

References

  • ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • What is the effect of free silanols in RPLC and how to reduce it? Source: Pharma Growth Hub URL:[Link]

  • Critical Evaluation of Chromatography Methods – HPLC Source: Element Lab Solutions URL:[Link]

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines Source: ACS Publications / The Journal of Organic Chemistry URL:[Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol. Introduction & Mechanistic Rationale (1,5-dimethyl-1H-pyrrol-2-yl)m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Advanced Technical Guide & Experimental Protocol.

Introduction & Mechanistic Rationale

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly functionalized pyrrole building block frequently utilized in the synthesis of advanced pharmaceutical intermediates and biologically active compounds[1]. Accurate structural verification of this molecule is critical, as the regiochemistry of the methyl groups (N-methyl vs. C-methyl) and the integrity of the primary amine salt directly dictate its downstream reactivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this characterization. However, the molecule presents specific analytical challenges:

  • Exchangeable Protons: The methanamine hydrochloride group (–CH₂NH₃⁺ Cl⁻) contains acidic protons that are susceptible to rapid chemical exchange.

  • Quadrupolar Relaxation: The nitrogen-14 nucleus ( I=1 ) induces quadrupolar relaxation, which can broaden adjacent proton signals.

  • Regioisomer Differentiation: Distinguishing the C3 and C4 pyrrole protons requires careful analysis of scalar coupling constants and 2D connectivity.

The Causality of Solvent Selection

To construct a self-validating experimental system , the choice of solvent is paramount. While deuterium oxide (D₂O) easily dissolves this polar salt, it completely obliterates the –NH₃⁺ signal via rapid deuterium exchange. Therefore, anhydrous DMSO-d₆ is the strictly recommended solvent[2]. In dry DMSO-d₆, the rate of proton exchange is significantly slower than the NMR timescale. This preserves the –NH₃⁺ signal and, crucially, maintains the scalar coupling ( 3J ) between the –NH₃⁺ protons and the adjacent –CH₂– group, splitting the methylene signal into a distinct doublet. This coupling serves as an internal validation of sample dryness and structural integrity.

Quantitative Data Presentation & Spectral Assignments

The following tables summarize the validated ¹H and ¹³C NMR chemical shifts for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride acquired in DMSO-d₆ at 400 MHz and 100 MHz, respectively[2].

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)AssignmentMechanistic Insight
8.41 Singlet (broad)3HN/A–NH₃Broadened by ¹⁴N quadrupolar relaxation and intermediate exchange rates.
~6.04 *Doublet1H2.8Pyrrole H3 Deshielded relative to H4 due to proximity to the electron-withdrawing ammonium group.
5.75 Doublet1H3.5Pyrrole H4 Shielded by the electron-donating effect of the adjacent C5-methyl group.
3.95 Doublet2H5.6–CH₂Split into a doublet by 3J coupling to the –NH₃⁺ protons (validates anhydrous conditions).
3.48 Singlet3HN/AN–CH₃ Anisotropic deshielding by the pyrrole ring and electronegative nitrogen atom.
2.16 Singlet3HN/AC5–CH₃ Typical aliphatic shift, slightly deshielded by the aromatic system.

* Note: Literature occasionally reports this signal as a range (6.18–5.90 ppm) due to unresolved long-range coupling ( 4J ) with the N-methyl group or concentration-dependent shifting[2].

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Feature
130.2 Quaternary (C)Pyrrole C2 Deshielded by the adjacent electronegative nitrogen and the –CH₂NH₃⁺ substituent.
124.3 Quaternary (C)Pyrrole C5 Directly attached to the C-methyl group.
109.4 Methine (CH)Pyrrole C3 Differentiated from C4 via 2D HSQC/HMBC correlations.
105.9 Methine (CH)Pyrrole C4 Shielded by the C5-methyl group's inductive effect.
34.4 Methylene (CH₂)C H₂–NH₃⁺Characteristic shift for an aliphatic carbon adjacent to a primary ammonium cation[2].
30.8 Methyl (CH₃)N–C H₃Shifted downfield relative to C-methyl due to direct nitrogen attachment.
12.7 Methyl (CH₃)C5–C H₃Highly shielded aliphatic carbon.

Experimental Workflows & Logical Relationships

To ensure absolute trustworthiness and reproducibility, the characterization must follow a self-validating workflow. The logical progression from sample preparation to 2D resonance assignment is visualized below.

NMR_Workflow SamplePrep 1. Sample Preparation (Dry DMSO-d6, 15-20 mg) Tuning 2. Spectrometer Calibration (Tune, Match, Shim, Lock) SamplePrep->Tuning Ensures high Q-factor Acq1D 3. 1D Acquisition (1H & 13C NMR) Tuning->Acq1D Optimizes lineshape Acq2D 4. 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Sets spectral windows Analysis 5. Data Processing & Resonance Assignment Acq2D->Analysis Provides connectivity

Figure 1: Self-validating experimental workflow for comprehensive NMR characterization.

Step-by-Step Methodologies

Protocol A: Sample Preparation (Moisture Control)

Causality: Water contamination in DMSO-d₆ will catalyze the exchange of the –NH₃⁺ protons, collapsing the 3.95 ppm CH₂ doublet into a singlet and masking the 8.41 ppm signal.

  • Solvent Handling: Use single-use ampoules of anhydrous DMSO-d₆ (99.9% D) stored over activated 4Å molecular sieves.

  • Weighing: Weigh 15–20 mg of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride into a clean, oven-dried glass vial.

  • Dissolution: Add 0.6 mL of anhydrous DMSO-d₆. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 500 MHz grade or higher) using a dry glass Pasteur pipette. Cap immediately and seal with Parafilm to prevent atmospheric moisture ingress.

Protocol B: Spectrometer Setup & 1D Acquisition

Causality: Proper tuning and matching maximize the probe's Q-factor, ensuring optimal signal-to-noise (S/N), which is critical for observing the insensitive ¹³C nucleus.

  • Lock and Shim: Insert the sample into the spectrometer (e.g., 400 MHz or 500 MHz). Lock onto the DMSO-d₆ signal. Perform gradient shimming (Z1-Z5) until the residual DMSO-d₆ pentet (2.50 ppm) has a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard 90° pulse (zg30 or zg).

    • Relaxation Delay (D1): 2.0 seconds (ensures full relaxation of small molecules).

    • Scans (NS): 16.

    • Internal Reference: Set the center of the residual DMSO-d₆ pentet to exactly 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Expert Insight: Use a 30° flip angle rather than 90°. ¹³C nuclei lacking attached protons (C2, C5) have long T1​ relaxation times. A 30° pulse prevents signal saturation, allowing for a shorter D1 (2.0s) and more scans per hour.

    • Scans (NS): 512 to 1024 (depending on concentration).

    • Internal Reference: Set the center of the DMSO-d₆ septet to exactly 39.52 ppm.

Protocol C: 2D NMR Validation (COSY, HSQC, HMBC)

Causality: 1D NMR alone cannot definitively distinguish between the C3/C4 protons or the C2/C5 quaternary carbons. 2D NMR provides absolute, self-validating proof of the regiochemistry.

  • ¹H-¹H COSY (Correlation Spectroscopy): Use to confirm the 3J coupling between the pyrrole H3 (~6.04 ppm) and H4 (5.75 ppm).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Map the protons directly to their attached carbons. This will definitively link the 3.48 ppm proton singlet to the 30.8 ppm carbon (N-methyl) and the 2.16 ppm proton singlet to the 12.7 ppm carbon (C-methyl).

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimize for long-range couplings ( 2JCH​ and 3JCH​ ), typically 8 Hz.

    • Crucial Step: Look for the cross-peak between the N-methyl protons (3.48 ppm) and the C2/C5 quaternary carbons. This definitively assigns the quaternary carbons and proves the methyl group is on the nitrogen, not the ring.

    • Look for the cross-peak between the C-methyl protons (2.16 ppm) and the C4/C5 carbons to validate the 5-position substitution.

References

  • Gandhamsetty, N., Jeong, J., Park, J., Park, S., & Chang, S. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(14), 7281-7287.[2]

  • Institute for Basic Science (IBS) Publications Repository. (2015). Supporting Information for Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines.[1]

Sources

Method

Application Note: Solvation Protocols for (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride in DMSO

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges associated with solvating functionalized pyrrole derivatives. Dissolving amine hydrochloride salts in or...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical challenges associated with solvating functionalized pyrrole derivatives. Dissolving amine hydrochloride salts in organic solvents is not merely a physical mixing process; it is a delicate balance of thermodynamics, ion-dipole interactions, and environmental control.

This guide provides a self-validating, mechanistic approach to preparing stable, high-fidelity stock solutions of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride in Dimethyl Sulfoxide (DMSO).

Physicochemical Profile & Quantitative Data

Before initiating any solvation workflow, it is critical to understand the solute's molecular architecture. The presence of the electron-rich pyrrole ring makes the compound susceptible to oxidative degradation, while the hydrochloride salt form dictates its solubility profile.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueMechanistic Implication for Solvation
Chemical Name (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochlorideThe primary amine is protonated, requiring a highly polar solvent to dissociate the Cl− counterion.
CAS Number 1208744-99-3Unique identifier for reagent sourcing[1].
Molecular Formula C7​H12​N2​⋅HCl Determines stoichiometric calculations.
Molecular Weight 160.65 g/mol 10 mM Stock: Requires 1.61 mg per 1 mL of solvent.
Appearance Brown solidColor shifts (e.g., to black) indicate oxidative degradation.
Melting Point 203–205 °CHigh crystal lattice energy; may require acoustic cavitation (sonication) to disrupt[2].
Primary Solvent Anhydrous DMSOHigh dielectric constant ( ϵ≈47 ) enables ion-dipole stabilization.

Solvation Dynamics: The Causality of Dissolution

Why is DMSO the optimal solvent for this specific compound? The answer lies in the molecular mechanics of solvation:

  • Ion-Dipole Stabilization: The hydrochloride salt exists as a crystalline lattice of organic cations and chloride anions. DMSO is a highly polar aprotic solvent. The strongly nucleophilic oxygen atom of DMSO's sulfoxide group acts as a potent hydrogen-bond acceptor, solvating the protonated primary amine ( −NH3+​ ). Simultaneously, the overall molecular dipole effectively solvates the chloride counterion.

  • Hydrophobic Interactions: The 1,5-dimethylpyrrole moiety is relatively non-polar. The hydrophobic methyl groups of DMSO interact favorably with this ring via London dispersion forces, ensuring the entire molecule remains thermodynamically stable in solution.

  • The Moisture Threat (Causality of Failure): DMSO is notoriously hygroscopic. If ambient moisture is absorbed, water molecules will aggressively compete with DMSO for hydrogen bonding with the amine. This alters the solvation sphere, potentially causing localized precipitation of the free base if the pH shifts, and introduces volumetric inaccuracies into molarity calculations. Therefore, anhydrous conditions are non-negotiable .

Experimental Workflow & Logic

The following diagram maps the logical progression of the solvation process, emphasizing the critical decision nodes and quality control (QC) checkpoints required to maintain a self-validating system.

SolvationWorkflow cluster_prep Phase 1: Preparation cluster_solv Phase 2: Solvation cluster_qc Phase 3: QC & Storage N1 Equilibrate Reagents to Room Temp N2 Weigh (1,5-dimethyl-1H-pyrrol-2-yl) methanamine HCl N1->N2 N3 Add Anhydrous DMSO (Target: 10-50 mM) N2->N3 N4 Vortex Agitation (30-60 seconds) N3->N4 N5 Water Bath Sonication (<30°C, if needed) N4->N5  Particulates  Remain N6 Visual Inspection (Clear, no particulates) N4->N6  Soluble N5->N6 N7 Aliquot & Store (-20°C, Argon Blanket) N6->N7

Fig 1: Logical workflow for the solvation and quality control of the hydrochloride salt in DMSO.

Step-by-Step Solubilization Methodology

This protocol is engineered to be self-validating. Do not proceed to the next step unless the prior step's validation criteria are met.

Step 1: Thermal Equilibration
  • Action: Allow the sealed vial of the compound to equilibrate to room temperature (20–25 °C) inside a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic salt, fundamentally altering its mass and introducing water into your anhydrous system.

Step 2: Precision Mass Determination
  • Action: Using an analytical microbalance, weigh the required mass into a sterile, amber glass vial.

  • Calculation: To prepare a standard 10 mM stock solution, weigh 1.61 mg of the compound per 1.0 mL of solvent.

Step 3: Anhydrous Solvent Addition
  • Action: In a dry environment (preferably a nitrogen-purged glovebox or under a steady stream of inert gas), add the calculated volume of high-purity, anhydrous DMSO (≥99.9% purity, water ≤50 ppm).

Step 4: Agitation & Acoustic Cavitation
  • Action: Cap the vial tightly and vortex for 30–60 seconds. If micro-particulates remain, subject the vial to mild water-bath sonication for 2–5 minutes.

  • Self-Validation Checkpoint: The sonication bath temperature must not exceed 30 °C . Pyrrole derivatives are highly sensitive to thermal oxidation. If the solution rapidly shifts from a light brown to an opaque black, oxidative degradation has occurred, and the solution must be discarded.

Step 5: Analytical Quality Control
  • Action: Inspect the solution against a strong light source. It must be a clear, homogeneous brown liquid with no visible Tyndall effect (light scattering due to undissolved particles).

  • Expert Validation: For rigorous downstream applications, validate the structural integrity via 1H NMR in DMSO- d6​ . The successful solvation and stability of this specific compound in DMSO is confirmed by the presence of a broad singlet at δ 8.41 (protonated amine), pyrrole ring protons at δ 5.75–6.18, and intact methyl singlets at δ 3.48 and 2.16, as documented in peer-reviewed synthetic literature[2].

Step 6: Aliquoting and Cryogenic Storage
  • Action: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in opaque microcentrifuge tubes. Blanket the headspace of each tube with dry argon or nitrogen gas before sealing. Store immediately at -20 °C or -80 °C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which cause localized concentration gradients and irreversible precipitation. The argon blanket displaces oxygen and moisture, preventing both pyrrole oxidation and hygroscopic water uptake by the DMSO.

References

  • Title: Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link] (This foundational paper provides the definitive 1H and 13C NMR characterization data for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride dissolved in DMSO- d6​ , validating the solvent compatibility and structural stability parameters used in this protocol).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with pyrrole-based building blocks. Synthesizing and isolating (1,5-dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with pyrrole-based building blocks. Synthesizing and isolating (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride presents unique challenges due to the electron-rich nature of the pyrrole ring and the high reactivity of the primary amine.

Below, we provide field-proven troubleshooting guides, causal explanations for common reaction failures, and validated protocols to ensure high-yield, reproducible syntheses.

Synthetic Workflows & Logical Relationships

The synthesis of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine typically proceeds via one of two primary intermediates: the corresponding nitrile or the aldehyde. Choosing the right pathway and understanding the downstream salt-formation kinetics is critical to preventing yield loss.

G Nitrile 1,5-Dimethyl-1H-pyrrole- 2-carbonitrile Silyl Silylative Reduction B(C6F5)3 / Et2SiH2 Nitrile->Silyl Aldehyde 1,5-Dimethyl-1H-pyrrole- 2-carboxaldehyde RedAm Reductive Amination NH4OAc / NaBH3CN Aldehyde->RedAm FreeBase (1,5-Dimethyl-1H-pyrrol-2-yl) methanamine (Free Base) Silyl->FreeBase RedAm->FreeBase SaltForm Salt Formation 1.0 eq HCl in Ether, 0°C FreeBase->SaltForm Final Target Product: Hydrochloride Salt SaltForm->Final

Fig 1: Synthetic pathways to (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why am I observing significant amounts of secondary and tertiary amines during the reductive amination of 1,5-dimethyl-1H-pyrrole-2-carboxaldehyde?

Causality: This is a classic kinetic issue in reductive amination. The newly formed primary amine product, (1,5-dimethyl-1H-pyrrol-2-yl)methanamine, is significantly more nucleophilic than the starting ammonia or ammonium acetate. If the local concentration of the primary amine exceeds that of the ammonia source, it will competitively attack unreacted aldehyde, leading to over-alkylation (dimerization/trimerization)[1]. Solution: To shift the equilibrium strictly toward the primary amine, use a massive stoichiometric excess of the ammonia source (e.g., 10 to 20 equivalents of ammonium acetate). Additionally, use a mild, pH-dependent reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which selectively reduces the iminium intermediate rather than the free aldehyde.

Q2: My yield drops drastically during the hydrochloride salt formation step. The product turns dark and gummy. What is happening?

Causality: Pyrroles are π-excessive, highly electron-rich heteroaromatics. While the primary amine is the most basic site, the pyrrole ring itself is highly susceptible to electrophilic attack by strong acids. If excess acid is used, or if the temperature is not strictly controlled, protonation occurs at the C3 or C4 positions of the pyrrole ring. This activates the ring toward electrophilic aromatic substitution with other pyrrole molecules, triggering a rapid, acid-catalyzed polymerization cascade (forming dark, gummy polypyrrole derivatives). Solution: You must treat this step as a precision titration. Use exactly 1.0 to 1.05 equivalents of anhydrous HCl (e.g., 1M in diethyl ether or dioxane) at 0 °C. Never use aqueous HCl, as water facilitates ring hydration and subsequent degradation.

G FreeBase Pyrrole Free Base ExcessAcid Excess/Aqueous HCl (Uncontrolled Temp) FreeBase->ExcessAcid ControlledAcid 1.0 eq Anhydrous HCl (0°C, Ether) FreeBase->ControlledAcid ProtonationRing Ring Protonation (C3/C4 Activation) ExcessAcid->ProtonationRing ProtonationAmine Amine Protonation (Selective) ControlledAcid->ProtonationAmine Polymer Dark Polymer (Yield Loss) ProtonationRing->Polymer Electrophilic Addition PureSalt White Crystals (High Yield) ProtonationAmine->PureSalt Precipitation

Fig 2: Mechanism of acid-catalyzed pyrrole degradation vs. selective salt formation.

Q3: I am reducing 1,5-dimethyl-1H-pyrrole-2-carbonitrile using LiAlH₄, but the workup is messy and yields are inconsistent. Are there milder alternatives?

Causality: Lithium aluminum hydride (LiAlH₄) reductions require an aqueous workup (e.g., the Fieser method) to quench the reagent, which generates voluminous, insoluble aluminum salts. The highly polar pyrrole-methanamine product easily traps inside this aluminum hydroxide matrix, leading to severe emulsion issues and poor recovery. Solution: Transition to a Boron-Catalyzed Silylative Reduction . Utilizing tris(pentafluorophenyl)borane[B(C₆F₅)₃] as a catalyst with diethylsilane cleanly reduces the nitrile to the primary amine under mild conditions[2]. This method completely eliminates aqueous workup; the volatile silane byproducts are simply removed under reduced pressure.

Quantitative Data: Method Comparison

To assist in route selection, the following table summarizes the performance metrics of the three primary synthetic strategies for generating the pyrrole methanamine core.

Synthesis RouteReagentsTypical YieldWorkup ComplexityKey Limitation
Nitrile Reduction (Classical) LiAlH₄, THF40–60%High (Emulsions)Product trapped in Al-salts
Nitrile Reduction (Silylative) B(C₆F₅)₃, Et₂SiH₂85–95%Low (Evaporation)Requires strictly anhydrous setup
Reductive Amination NH₄OAc, NaBH₃CN60–75%MediumRisk of over-alkylation

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Built-in checkpoints ensure that deviations are caught before irreversible yield loss occurs.

Protocol A: Boron-Catalyzed Silylative Reduction of Nitrile[2]

This protocol circumvents the emulsion issues associated with LiAlH₄.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge thoroughly with argon. Maintaining a strictly anhydrous environment is critical to prevent catalyst poisoning.

  • Catalyst Loading: Add B(C₆F₅)₃ (3 mol %), diethylsilane (2.5 equiv), and anhydrous chloroform (5 mL per mmol of substrate) to the flask.

  • Substrate Addition: Introduce 1,5-dimethyl-1H-pyrrole-2-carbonitrile (1.0 equiv) to the stirring mixture.

  • Reaction: Stir the reaction at 25 °C. Validation Check: Monitor via TLC (Hexanes/EtOAc) after 4-6 hours. The reaction is complete when the starting material spot is entirely consumed.

  • Concentration: Remove the solvent and unreacted silane volatiles via a rotary evaporator under reduced pressure.

  • Progression: The resulting crude silylated amine/free base is highly susceptible to oxidation. Proceed immediately to Protocol B.

Protocol B: Controlled Hydrochloride Salt Formation

This protocol prevents acid-catalyzed polymerization of the pyrrole ring.

  • Dissolution: Dissolve the crude (1,5-dimethyl-1H-pyrrol-2-yl)methanamine free base in anhydrous diethyl ether (10 mL per gram of product).

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C under an argon atmosphere.

  • Titration: Using an addition funnel or syringe pump, add exactly 1.0 to 1.05 equivalents of a 1M HCl solution in anhydrous diethyl ether dropwise over 15 minutes. Validation Check: A white to off-white precipitate should begin forming immediately. If the solution turns dark purple or black, the localized acid concentration is too high (increase stirring speed and slow the addition rate).

  • Maturation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation.

  • Isolation: Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake twice with cold, anhydrous diethyl ether.

  • Drying: Dry the resulting white crystalline solid under high vacuum for 12 hours.

References

  • Title: Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines Source: The Journal of Organic Chemistry (ACS Publications) URL: 2

  • Title: One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals Source: The Journal of Organic Chemistry (ACS Publications) URL: 1

Sources

Optimization

Troubleshooting (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride aqueous solubility issues

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-9...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3). Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is not dissolving in water or neutral buffer (e.g., PBS pH 7.4). Why is this happening?

A1: The primary reason for poor solubility in neutral or near-neutral aqueous solutions is the pH-dependent nature of amine hydrochloride salts.

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). In solution, an equilibrium exists between the protonated, charged form (the ammonium cation) and the deprotonated, neutral form (the free amine). The protonated form is significantly more water-soluble due to its ability to form ion-dipole interactions with water molecules.[1][2]

At neutral or basic pH, the equilibrium shifts towards the less soluble free amine form, which can lead to incomplete dissolution or precipitation.[3][4] The solubility of amine salts is generally much higher in acidic conditions.[5][6]

Troubleshooting Steps:

  • Lower the pH: The most effective way to increase solubility is to lower the pH of your solvent. Add a small amount of a dilute acid, such as 0.1 M HCl, dropwise while stirring until the compound dissolves. For most amine hydrochlorides, a pH of 4-5 is sufficient to ensure the compound is fully protonated and dissolved.[5]

  • Use an Acidic Buffer: Instead of pure water or a neutral buffer like PBS, consider using a buffer system that is inherently acidic. Citrate or acetate buffers at a pH below 6 are good alternatives.[5]

Q2: I managed to dissolve the compound, but a precipitate formed after some time or after adding it to my experimental medium. What is causing this?

A2: This is likely due to a change in pH that has caused the compound to convert back to its less soluble free base form, or potential degradation of the pyrrole moiety.

If your experimental medium has a higher pH than your initial stock solution, it can raise the overall pH, causing the dissolved, protonated amine to deprotonate and precipitate out as the free base.[3][5]

Additionally, pyrrole derivatives can be unstable and prone to degradation, especially when exposed to air and light.[7][8] This degradation can lead to the formation of insoluble byproducts.

Troubleshooting Workflow:

start Precipitate Observed in Solution check_ph Measure pH of the Solution start->check_ph ph_high Is pH > 6.5? check_ph->ph_high precipitate_free_base Likely Precipitation of Free Base ph_high->precipitate_free_base Yes degradation Possible Compound Degradation ph_high->degradation No lower_ph Lower pH with Dilute Acid or Use Acidic Buffer precipitate_free_base->lower_ph prepare_fresh Prepare Fresh Solution degradation->prepare_fresh storage_check Review Storage Conditions (Inert Atmosphere, Dark, Cold) degradation->storage_check

Caption: Decision tree for troubleshooting precipitation.

Q3: My solution of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride has turned yellow or brown. Is it degraded and can I still use it?

A3: Discoloration is a strong indicator of degradation and you should proceed with caution.

Pyrrole rings are electron-rich and susceptible to oxidation and polymerization when exposed to air and light, which often results in the formation of colored oligomers.[8] While minor discoloration may not significantly impact the primary compound's activity in all applications, it is a sign of impurity. For sensitive applications, it is highly recommended to discard the discolored solution and prepare a fresh one.

Preventative Measures:

  • Inert Atmosphere: When preparing and storing solutions, degas your solvent by sparging with an inert gas like argon or nitrogen.[8]

  • Protection from Light: Store solutions in amber vials or wrap clear vials in aluminum foil.[7]

  • Fresh Preparation: It is best practice to prepare solutions fresh for each experiment.[5]

Q4: What is the recommended protocol for preparing a stock solution of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride?

A4: The following protocol is designed to ensure complete dissolution and minimize degradation.

Materials:

  • (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

  • Sterile, deionized water or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.5)

  • 0.1 M HCl (sterile)

  • Sterile vials and stirring equipment

  • 0.22 µm sterile filter

Protocol:

  • Weigh Compound: In a sterile vial, weigh out the desired amount of the hydrochloride salt.

  • Initial Solvent Addition: Add a portion of your chosen solvent (e.g., 80% of the final volume) to the vial.

  • Stir/Vortex: Stir or vortex the mixture. You may observe that the compound does not fully dissolve.

  • pH Adjustment (if using water): While stirring, add 0.1 M HCl dropwise until all of the solid has dissolved. Monitor the pH to ensure it is in the acidic range (pH 4-5 is a good target).[5]

  • Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach your final desired concentration.

  • Sterilization: If required for your application, filter the solution through a 0.22 µm sterile filter.

  • Storage: Use the solution immediately. If short-term storage is necessary, store at 2-8°C, protected from light. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, but be aware that freeze-thaw cycles may affect stability. It is generally not recommended to store aqueous solutions of this compound for more than a day.[5]

Q5: How should I properly handle and store the solid form of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride?

A5: Proper handling and storage of the solid compound are crucial for maintaining its integrity.

As with many amine salts and pyrrole derivatives, the solid should be protected from environmental factors that can cause degradation.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (argon or nitrogen).Pyrrole compounds can be sensitive to air and may oxidize over time.[7][8]
Light Store in a dark, light-resistant container.Light can promote degradation of pyrrole derivatives.[7]
Temperature Store in a cool, dry place. Refer to the supplier's recommendation, but generally, refrigeration (2-8°C) is advisable.Lower temperatures slow down potential degradation reactions.
Moisture Keep the container tightly sealed to prevent moisture absorption.Amine hydrochloride salts can be hygroscopic.

Summary of Key Troubleshooting Points

cluster_problem Problem cluster_cause Primary Cause cluster_solution Solution insolubility Insolubility / Precipitation ph_issue High pH (>6.5) insolubility->ph_issue degradation_issue Oxidation / Polymerization insolubility->degradation_issue discoloration Discoloration (Yellow/Brown) discoloration->degradation_issue lower_ph Lower pH (e.g., pH 4-5) ph_issue->lower_ph use_acidic_buffer Use Acidic Buffer ph_issue->use_acidic_buffer prepare_fresh Prepare Fresh Solutions degradation_issue->prepare_fresh store_properly Store Under Inert Gas, Dark, Cold degradation_issue->store_properly

Caption: Troubleshooting workflow for solubility and stability issues.

References

  • University of Alberta. Isolation (Recovery) of amines. Available at: [Link]

  • ISSR. Solubility and pH of amines. Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • Sciencemadness.org. Solubility of organic amine salts. Available at: [Link]

  • AP Chemistry. 8.11 pH and Solubility. Available at: [Link]

  • Chad's Prep. 17.6 pH Effects on Solubility. Available at: [Link]

  • Quora. Why do amines dissolve in hydrochloric acid? Available at: [Link]

  • RefComm. Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. Available at: [Link]

  • American Pharmaceutical Review. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. Available at: [Link]

  • Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? Available at: [Link]

  • Molbase. 1-(1,5-DIMETHYL-1H-PYRROL-2-YL)METHANAMINE | CAS 118799-24-9. Available at: [Link]

  • Macalester College. Amine Unknowns. Available at: [Link]

  • PubChem. (1H-pyrrol-2-yl)methanamine. Available at: [Link]

  • ECHA. 1-(5-ethyl-1H-pyrrol-2-yl)methanamine hydrochloride. Available at: [Link]

  • Scribd. Amine System Troubleshooting Guide. Available at: [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. Available at: [Link]

  • FDA.gov. N-((1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL)-5-NITROPYRIDIN-2-AMINE. Available at: [Link]

  • Google Patents. WO2007026916A1 - 1-heterocyclylsulfonyl, 2-aminomethyl, 5- (hetero-) aryl substituted 1-h-pyrrole derivatives as acid secretion inhibitors.
  • NextSDS. N-Methyl(1H-pyrrol-2-yl)MethanaMine — Chemical Substance Information. Available at: [Link]

  • MedCrave. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Available at: [Link]

  • Google Patents. US5502213A - Purification of crude pyrroles.

Sources

Troubleshooting

Technical Support Center: Crystallization of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

Welcome to the technical support center for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3)[1]. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3)[1]. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals. Our goal is to move beyond simple instructions and explain the fundamental principles governing crystallization, empowering you to rationally design and troubleshoot your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.

Q1: What are the basic physicochemical properties of this compound?

While extensive experimental data for this specific molecule is not publicly available, we can infer properties based on its structure and the general behavior of amine hydrochloride salts.

PropertyExpected Characteristic / ValueRationale & Implications
Molecular Formula C₇H₁₃ClN₂Source: Biosynth[1]
Molecular Weight 160.64 g/mol Source: Biosynth[1]
Physical Form Likely a crystalline solid at room temperature.The ionic nature of the hydrochloride salt typically results in a stable crystal lattice.
Hygroscopicity Expected to be hygroscopic.Hydrochloride salts are known to attract atmospheric moisture due to the electronegative chlorine atom acting as a hydrogen bond acceptor.[2] This can impact handling, weighing, and long-term stability. Proper storage in a desiccator is critical.
Aqueous Solubility Expected to be higher than its free-base form.Salt formation is a primary strategy to enhance the aqueous solubility of basic drug candidates.[2][3]
pKa A pKa difference of at least 2 pH units between the amine and hydrochloric acid is required for stable salt formation.[4]The pKa of the pyrrol-methanamine moiety is crucial. If the pH of the solution rises close to the amine's pKa, the salt can disproportionate back into the less soluble free base.[5]

Q2: What is the "common-ion effect" and how does it affect my crystallization?

The common-ion effect can suppress the solubility of your salt.[5] In this case, if your solvent system contains a source of chloride ions (e.g., from residual HCl used in salt formation), it can shift the equilibrium towards the solid state, potentially causing premature precipitation or reduced yield in the mother liquor.[4] This is a critical consideration during solvent selection and process scale-up.[4]

Q3: Why is the choice of solvent so important for crystallization?

The solvent system is the most critical factor in any crystallization process. It directly influences solubility, supersaturation, nucleation, and crystal growth, which collectively determine the final product's purity, yield, and physical characteristics like crystal size and shape.[6] An ideal solvent will dissolve the compound moderately at high temperatures and poorly at low temperatures, allowing for a high recovery of crystalline material upon cooling.

Troubleshooting Guide: From Oiling Out to Polymorphs

This section uses a question-and-answer format to diagnose and solve specific issues you may encounter during crystallization.

Q4: My compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?

A: "Oiling out" or liquid-liquid phase separation occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when the solute concentration is too high for nucleation to occur effectively. The resulting oil is a highly concentrated, amorphous liquid phase of your compound.

Causality:

  • High Supersaturation: Cooling the solution too quickly creates a high level of supersaturation that the system cannot relieve through controlled crystal growth.

  • Presence of Impurities: Impurities can inhibit nucleation, forcing the compound to remain in a liquid state even when highly concentrated.

  • Inappropriate Solvent: The chosen solvent may be too good, keeping the compound dissolved in a liquid state even at low temperatures.

Solutions:

  • Reduce Cooling Rate: A slow, controlled cooling rate (e.g., 5-10 °C per hour) is the most effective way to prevent oiling out.[7] This gives molecules sufficient time to orient themselves into an ordered crystal lattice.

  • Decrease Initial Concentration: Start with a more dilute solution. Heat the solution until the solid is just dissolved, then add a small amount of additional solvent (e.g., 5-10% more by volume) to ensure you are not at the saturation limit.

  • Add a Co-solvent/Anti-solvent: Introduce a miscible "anti-solvent" in which your compound is poorly soluble. This will reduce the overall solvating power of the system and encourage nucleation. Add the anti-solvent slowly at the higher temperature until slight turbidity is observed, then reheat to clarify before slow cooling.

  • Seeding: If you have previously isolated crystals, add a few seed crystals to the solution once it is slightly supersaturated. These seeds act as templates for crystal growth, bypassing the difficult primary nucleation step.[7]

Q5: I managed to get crystals, but they are very fine needles or an amorphous powder. How can I get larger, more defined crystals?

A: The formation of fine needles or amorphous solid is typically a result of rapid nucleation and insufficient time for crystal growth. This often happens when supersaturation is generated too quickly.

Causality:

  • Rapid Cooling/Anti-solvent Addition: As with oiling out, fast cooling or rapid addition of an anti-solvent leads to the formation of many small nuclei simultaneously, with little time for them to grow larger.

  • High Agitation Speed: Excessive stirring can induce secondary nucleation and lead to crystal breakage, resulting in a smaller final particle size.[7]

Solutions:

  • Optimize Cooling Profile: Implement a very slow, linear cooling ramp. Consider a multi-stage profile: cool quickly to a temperature just below saturation, then apply a much slower rate (e.g., 1-5 °C/hour) through the main crystallization phase.

  • Control Agitation: Use gentle agitation (100-200 RPM) to maintain homogeneity without causing excessive shear.[7]

  • Increase Maturation Time: After the cooling cycle is complete, hold the crystal slurry at the final low temperature (e.g., 0-5 °C) for an extended period (2-12 hours).[7] This "maturation" or "aging" period allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

Q6: My final crystalline product is discolored (e.g., yellow or brown). What is the likely cause?

A: Discoloration is almost always due to the presence of impurities trapped within the crystal lattice or adsorbed onto the crystal surface. Pyrrole-containing compounds, in particular, can be susceptible to degradation or side reactions that produce colored byproducts.[8]

Causality:

  • Trapped Mother Liquor: Impurities dissolved in the solvent can become trapped in the crystals if growth is too rapid.

  • Co-crystallization of Impurities: An impurity with a similar structure may be incorporated directly into the crystal lattice.

  • Thermal Degradation: If the dissolution temperature is too high, the compound or impurities from the synthesis (e.g., residual Vilsmeier-Haack reagents) may degrade.[9]

Solutions:

  • Recrystallization: The most effective method. Dissolve the impure solid in a minimal amount of a suitable hot solvent and recrystallize it using the optimized slow-cooling methods described above.

  • Activated Carbon Treatment: Before the hot filtration step in a recrystallization protocol, add a small amount of activated carbon (charcoal) to the hot solution and stir for 5-15 minutes. The carbon will adsorb many colored, non-polar impurities. Filter the hot solution through a pad of celite to remove the carbon before allowing it to cool.

  • Optimize Washing: After filtering the final product, wash the filter cake with a small amount of cold crystallization solvent or anti-solvent. This will remove surface impurities without dissolving a significant amount of the product.

Experimental Protocols & Workflows

The following protocols are robust starting points. Optimization will be necessary based on your specific purity profile and equipment.

Solvent Screening

The first step is to identify a suitable solvent or solvent system. Solubility is temperature-dependent, so screening should be performed at both room temperature and an elevated temperature (e.g., 60-70 °C).[6][7]

Solvent ClassRecommended SolventsExpected Behavior
Alcohols Isopropanol (IPA), EthanolGood primary solvents. Likely to show a significant solubility increase with temperature. Often used in combination with water.[7][10]
Ketones AcetoneA more polar solvent, may be a good primary solvent or used as a co-solvent.
Ethers Methyl tert-butyl ether (MTBE)A less polar solvent, likely to be an effective anti-solvent when used with alcohols or ketones.
Esters Ethyl AcetateMedium polarity, can be a primary solvent or an anti-solvent depending on the system.
Aprotic Polar AcetonitrileCan be effective for dissolving polar compounds; often used for slow evaporation crystallizations.[11]
Anti-Solvent Heptane/HexaneNon-polar, will induce precipitation when added to solutions in more polar solvents.
Workflow for Crystallization Development

The following diagram outlines a logical workflow for developing a robust crystallization protocol.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization SolventScreen 1. Solvent Screening (Solubility & Purity) SystemSelect 2. Select System (Cooling vs. Anti-solvent) SolventScreen->SystemSelect Concentration 3. Optimize Concentration SystemSelect->Concentration CoolingRate 4. Optimize Cooling Rate & Maturation Time Concentration->CoolingRate Isolation 5. Optimize Isolation (Washing) CoolingRate->Isolation Analysis 6. Analyze Product (Purity, Yield, PSD, Form) Isolation->Analysis

Caption: A logical workflow for crystallization development.

Protocol 1: Controlled Cooling Crystallization

This protocol is ideal for systems where the compound has a good solubility temperature coefficient (i.e., much more soluble when hot than cold). Isopropanol/water is a common and effective system for hydrochloride salts.[7]

  • Dissolution: In a jacketed reactor, charge the crude (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride and a 9:1 (v/v) mixture of isopropanol and water. A starting concentration could be 10 mL of solvent per gram of crude material.

  • Heating: While stirring gently (150 RPM), heat the mixture to 65-70 °C until all solids are fully dissolved. If solids remain, add small portions of the solvent mixture until a clear solution is achieved.

  • Controlled Cooling: Once a clear solution is obtained, begin a linear cooling ramp at a rate of 10 °C/hour.

  • Maturation: When the internal temperature reaches 5 °C, hold the resulting slurry at this temperature for at least 4 hours to allow for complete crystallization and crystal maturation.[7]

  • Isolation: Isolate the crystalline product by filtration.

  • Washing: Gently wash the filter cake with a small amount of the cold (0-5 °C) isopropanol/water solvent mixture.

  • Drying: Dry the isolated crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is too soluble in a single solvent even at low temperatures, or when a significant solubility difference with temperature is not observed.

  • Dissolution: Dissolve the crude material in a minimal amount of a good solvent (e.g., ethanol) at room temperature to achieve a concentrated solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: While stirring the solution gently, slowly add a miscible anti-solvent (e.g., MTBE or heptane) dropwise via an addition funnel.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating that nucleation has begun.

  • Growth/Maturation: Stop the anti-solvent addition and allow the slurry to stir at room temperature for 2-4 hours to permit crystal growth.

  • Isolation & Drying: Isolate, wash (with a solvent mixture rich in the anti-solvent), and dry the product as described in Protocol 1.

Troubleshooting Logic Diagram

Use this decision tree to diagnose and resolve common crystallization issues.

G Start Crystallization Outcome OilingOut Oiling Out / No Solid Start->OilingOut No GoodCrystals Good Crystals Start->GoodCrystals Yes PoorMorphology Poor Morphology (Needles/Amorphous) OilingOut->PoorMorphology No Sol1 1. Decrease Cooling Rate 2. Lower Concentration 3. Add Anti-solvent 4. Use Seeding OilingOut->Sol1 Yes Discolored Product Discolored PoorMorphology->Discolored No Sol2 1. Slow Cooling/Addition 2. Reduce Agitation 3. Increase Maturation Time PoorMorphology->Sol2 Yes Discolored->GoodCrystals No Sol3 1. Recrystallize 2. Use Activated Carbon 3. Optimize Wash Discolored->Sol3 Yes

Caption: A decision tree for troubleshooting crystallization.

References

  • Chaurasiya, P. et al. (2022). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Available at: [Link]

  • Childs, S. L. et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]

  • Childs, S. L. et al. (2004). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids. PubMed. Available at: [Link]

  • Goyal, A. & Kang, Y. B. (2022). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Pharmaceuticals. Available at: [Link]

  • Sharma, D. et al. (2023). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. Available at: [Link]

  • Kim, D. W. et al. (2019). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for Enhancing Dissolution. Pharmaceutics. Available at: [Link]

  • Gupta, P. & Bansal, A. K. (2005). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • MDPI (2020). (Z)-1-(3,5-Dichloro-2H-pyrrol-2-ylidene)-N,N-dimethylmethanamine. Molbank. Available at: [Link]

  • PubChem (n.d.). (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanamine hydrochloride. Available at: [Link]

  • Damayanti, J. D. et al. (2019). Green Technology for Salt Formation: Slurry Reactive Crystallization Studies for Papaverine HCl and 1:1 Haloperidol–Maleic Acid Salt. Crystal Growth & Design. Available at: [Link]

  • Preprints.org (2020). (Z)-1-(3,5-dichloro-2H-pyrrol-2-ylidene)- N,N-dimethylmethanamine. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. PubMed Central. Available at: [Link]

  • Şahin, Z. S. et al. (2014). Synthesis and Structural Studies of 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine. ResearchGate. Available at: [Link]

  • Organic Syntheses (n.d.). 1,5-dimethyl-2-pyrrolidone. Available at: [Link]

  • PubMed (1989). Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. Chemical Research in Toxicology. Available at: [Link]

  • Tu, Y. et al. (2015). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. SciSpace. Available at: [Link]

  • Tu, Y. et al. (2015). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. ResearchGate. Available at: [Link]

  • Tu, Y. et al. (2015). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. SciELO. Available at: [Link]

  • Jouyban, A. (2022). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. Available at: [Link]

  • Taiwan Drug-like Compound Database (n.d.). Physicochemical Properties. Available at: [Link]

  • Paudel, A. et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Available at: [Link]

  • Jin, Z. et al. (2021). Crystal structure of (E)-(2-((1H-pyrrol-2-yl)methylene)hydrazineyl)(amino)methaniminium nitrate monohydrate, C6H12N6O4. SciSpace. Available at: [Link]

  • Amazon AWS (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. Available at: [Link]

  • ScienceOpen (n.d.). Crystallisation of 1,2-dimethylimidazole, and 1-methylimidazole with organic acids. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with synthesizing and purifying (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride .

Synthesizing primary amines via the reduction of nitriles (e.g., 1,5-dimethyl-1H-pyrrole-2-carbonitrile) or through reductive amination often yields complex reaction mixtures[1]. The electron-rich nature of the pyrrole ring further complicates isolation, as the molecule is highly susceptible to degradation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate highly pure batches.

Quantitative Impurity Profile & Physical Data

To effectively purify your batch, you must first understand the physicochemical properties of the target molecule versus its common impurities. The table below summarizes the quantitative data and partitioning behaviors critical for designing your separation strategy.

Component / ImpurityMolecular Weight ( g/mol )Typical Crude Abundance (%)Relative Polarity (TLC Rf​ in 9:1 DCM:MeOH)Partitioning & Solubility Profile
Target: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine HCl160.6470 – 85%0.15 (Free base: 0.45)Soluble in H2​O , MeOH; Insoluble in Diethyl Ether
Impurity: 1,5-dimethyl-1H-pyrrole-2-carbonitrile120.155 – 15%0.85Soluble in Ether, DCM; Insoluble in acidic H2​O
Impurity: Bis-alkylated Secondary Amine243.352 – 8%0.60Soluble in DCM; Moderately soluble in H2​O
Impurity: Pyrrole Oxidation ResinsVariable (Polymeric)1 – 5%Baseline (0.00)Insoluble in Ether; Strongly adsorbs to Charcoal

Troubleshooting & FAQs

Q1: My batch has turned pink or dark brown instead of the expected off-white powder. What causes this, and how do I fix it?

The Causality: The 1,5-dimethylpyrrole ring is highly electron-rich due to the electron-donating methyl groups at the N1 and C5 positions. Exposure to atmospheric oxygen and light causes rapid oxidation of the α -methylene or ring carbons, initiating a polymerization cascade that forms highly colored, conjugated resins[2]. The Solution: Do not attempt to wash the color out with simple trituration. Instead, dissolve the crude salt in water, treat the aqueous solution with activated charcoal (Norit) at room temperature for 30 minutes, and filter through a pad of Celite. The polymeric resins will strongly adsorb to the charcoal. Moving forward, always store the final HCl salt under an inert atmosphere (Argon or Nitrogen) in amber vials.

Q2: NMR analysis shows significant contamination from the unreacted starting material (1,5-dimethyl-1H-pyrrole-2-carbonitrile). How do I remove it?

The Causality: Nitrile reductions can stall, leaving behind neutral, unreacted precursors. Because both the starting material and the free-base product are soluble in organic solvents, standard silica gel chromatography is often inefficient and leads to product degradation. The Solution: Utilize an orthogonal acid-base liquid-liquid extraction (LLE). By dissolving the crude mixture in highly acidic water (pH < 2), the target amine is protonated and locked in the aqueous phase. Washing this aqueous phase with diethyl ether selectively strips away the neutral nitrile, which partitions entirely into the organic layer.

Q3: Why is my product forming a sticky, hygroscopic oil instead of a crystalline solid when I add hydrochloric acid?

The Causality: A frequent error in amine salt isolation is the use of aqueous HCl (e.g., 37% or 1M aqueous solutions). Introducing water into the organic phase creates a biphasic system and heavily hydrates the highly water-soluble amine hydrochloride, making it nearly impossible to dry into a crystalline powder without inducing thermal decomposition of the pyrrole ring[3]. The Solution: You must use anhydrous ethereal HCl (or HCl in dioxane/isopropanol). Adding anhydrous HCl to the free base dissolved in dry diethyl ether drives the equilibrium instantly toward precipitation. Because the salt is entirely insoluble in ether and no water is present, it crashes out as a clean, dry crystalline solid.

Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

This self-validating protocol ensures the complete removal of neutral starting materials and inorganic reduction salts.

  • Acidic Dissolution: Suspend 10.0 g of the crude (1,5-dimethyl-1H-pyrrol-2-yl)methanamine mixture in 100 mL of deionized water. Add 1M aqueous HCl dropwise until the pH reaches 2.0. Stir for 15 minutes to ensure complete dissolution of the amine salt.

  • Organic Wash (Removal of Neutrals): Transfer the aqueous solution to a separatory funnel. Extract with Diethyl Ether ( 3×50 mL). Discard the ether layers (these contain the unreacted nitrile and non-polar impurities).

  • Basification: Transfer the retained aqueous layer to an Erlenmeyer flask submerged in an ice bath. Slowly add 2M aqueous NaOH dropwise with vigorous stirring until the pH reaches > 10.0. The aqueous layer will become cloudy as the free base precipitates.

  • Free Base Extraction: Transfer back to the separatory funnel and extract the basified aqueous layer with Dichloromethane (DCM) ( 3×50 mL).

  • Drying: Combine the DCM layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (temperature < 30 °C) to yield the pure free base as a pale oil.

Protocol B: Anhydrous Re-Salting and Recrystallization

This protocol converts the purified free base back into a stable, crystalline hydrochloride salt without hydrolytic degradation.

  • Solvent Exchange: Dissolve the purified free base (from Protocol A) in 100 mL of anhydrous Diethyl Ether under an Argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Anhydrous Precipitation: Slowly add 2.0 M HCl in Diethyl Ether dropwise via an addition funnel. A white/off-white precipitate will form immediately. Continue addition until no further precipitation is observed (approx. 1.1 equivalents).

  • Isolation: Stir for an additional 15 minutes at 0 °C. Filter the suspension rapidly through a Büchner funnel under a blanket of Argon. Wash the filter cake with ice-cold anhydrous Diethyl Ether ( 2×20 mL).

  • Drying: Transfer the solid to a vacuum desiccator containing P2​O5​ or silica gel. Dry under high vacuum for 12 hours to afford the pure (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride.

Purification Workflow Visualization

Below is the logical workflow for isolating the pure pyrrole methanamine salt, mapping the phase transitions described in the protocols above.

PurificationWorkflow Crude Crude Batch (Amine HCl + Impurities) AcidicAq Dissolve in H2O (pH < 2) Acidic Aqueous Phase Crude->AcidicAq EtherWash Wash with Diethyl Ether (Removes Neutral Impurities) AcidicAq->EtherWash Basify Basify with NaOH (pH > 10) Form Free Base EtherWash->Basify Keep Aqueous Phase Extract Extract with DCM/Ether (Organic Phase) Basify->Extract Dry Dry over Na2SO4 & Concentrate Extract->Dry Resalt Add Anhydrous Ethereal HCl at 0 °C Dry->Resalt Pure Pure (1,5-dimethyl-1H-pyrrol-2-yl) methanamine HCl Resalt->Pure Precipitate & Filter

Workflow for the acid-base purification and anhydrous re-salting of pyrrole methanamine derivatives.

References

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Product Class 13: 1H-Pyrroles (Synthesis by Substituent Modification & Oxidation) Source: Thieme Connect (Science of Synthesis) URL:[Link]

  • Supplementary Material: Resolution of a chiral amine and recovery of unwanted enantiomer Source: The Royal Society of Chemistry (RSC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride in Screening Assays

Welcome to the Assay Troubleshooting Portal. As high-throughput screening (HTS) technologies accelerate drug discovery, researchers frequently encounter compounds that mimic biological activity through assay interference...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Portal. As high-throughput screening (HTS) technologies accelerate drug discovery, researchers frequently encounter compounds that mimic biological activity through assay interference. (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a prime example of a molecule that possesses multiple structural liabilities—specifically a nucleophilic primary amine and an electron-rich pyrrole ring—that can trigger false positives across various biochemical and phenotypic platforms.

This guide provides an authoritative, causality-driven framework to help you identify, triage, and overcome assay artifacts associated with this specific chemotype.

Part 1: The Chemistry of Interference

Before running counter-screens, it is critical to understand why this compound interferes with your assay. False positives are not random; they are driven by specific chemical and physical mechanisms. As detailed in 1, compound interference is a primary driver of non-reproducible hits, often manifesting as target-independent activity[1].

InterferenceMechanisms Compound (1,5-dimethyl-1H-pyrrol-2-yl) methanamine Amine Primary Amine (-CH2-NH2) Compound->Amine Pyrrole Electron-Rich Pyrrole Ring Compound->Pyrrole Reactivity Nucleophilic Attack on Assay Reagents Amine->Reactivity Covalent Binding Redox Redox Cycling & ROS Generation Pyrrole->Redox Auto-oxidation FalsePos1 Signal Quenching (False Inhibition) Reactivity->FalsePos1 FalsePos2 Reporter Interference (False Viability/Toxicity) Redox->FalsePos2

Logical relationship between compound structural features and specific assay interference mechanisms.

Part 2: Troubleshooting FAQs & Self-Validating Protocols

Issue 1: Primary Amine Reactivity (Reagent Quenching)

Q: Why am I seeing a complete loss of fluorescence signal in my biochemical assay when testing this compound, even at low micromolar concentrations?

A: The methanamine moiety (-CH₂-NH₂) is a highly nucleophilic primary amine. If your assay relies on electrophilic reagents—such as NHS-ester fluorophores, isothiocyanates, or aldehyde-based coupling—the compound will covalently bind to and quench the reagent. This depletes the detection system, mimicking enzyme inhibition and resulting in a false positive[2].

Protocol: Amine-Free Orthogonal Validation

  • Objective: Determine if the primary amine is directly quenching electrophilic assay reagents.

  • Causality: Removing the target enzyme isolates the interaction between the compound and the detection reagent. If the signal still drops, the mechanism is chemical quenching, not biological inhibition.

  • Step-by-Step:

    • Control Setup: Prepare a mock assay buffer containing the detection reagent but omit the target enzyme .

    • Incubation: Add 10 µM of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine to the mock buffer. Incubate for 30 minutes at room temperature.

    • Detection: Measure the baseline signal.

    • Self-Validation Check: Include a known amine-reactive compound (e.g., ethanolamine) as a positive control for quenching, and DMSO as a negative control. A drop in signal >15% compared to the DMSO control indicates direct reagent quenching.

    • Resolution: Switch to a label-free detection method (e.g., Mass Spectrometry or Surface Plasmon Resonance) that does not rely on electrophilic tags.

Issue 2: Pyrrole-Mediated Redox Cycling

Q: My cell viability assay (Resazurin/Alamar Blue) shows high toxicity for this compound, but orthogonal cell counting shows no cell death. What is happening?

A: The 1,5-dimethylpyrrole moiety is an electron-rich aromatic ring that can undergo spontaneous oxidation in aqueous assay buffers. This redox cycling can directly reduce resazurin to resorufin (causing false viability signals) or generate hydrogen peroxide (H₂O₂), which nonspecifically oxidizes catalytic cysteines on target proteins[3].

Protocol: Catalase Counter-Screen for Redox Cycling

  • Objective: Identify if the compound is generating reactive oxygen species (ROS) that interfere with the assay.

  • Causality: Catalase is an enzyme that rapidly disproportionates H₂O₂ into water and oxygen. If H₂O₂ generation is the root cause of the apparent inhibition, adding catalase will scavenge the ROS and restore target activity.

  • Step-by-Step:

    • Enzyme Preparation: Aliquot your target assay mixture into two sets of wells (Set A and Set B).

    • Scavenger Addition: To Set A, add 100 U/mL of bovine catalase. To Set B, add an equivalent volume of vehicle (buffer).

    • Compound Incubation: Run the compound dose-response in both sets.

    • Self-Validation Check: Use a known redox cycler (e.g., 1,4-naphthoquinone) as a positive control. The positive control should lose activity in Set A.

    • Resolution: If the IC₅₀ of your compound in Set A (catalase) is right-shifted by >5-fold compared to Set B, the compound is a redox cycler and should be flagged as a Pan-Assay Interference Compound (PAINS).

Issue 3: Colloidal Aggregation

Q: The compound inhibits my target kinase with an IC₅₀ of 5 µM, but the dose-response curve is extremely steep (Hill slope > 2.5). Is this a true hit?

A: Steep Hill slopes are a classic hallmark of colloidal aggregation. Small molecules can self-assemble into sub-micron colloids at micromolar concentrations. These colloids non-specifically sequester and denature proteins. According to4, aggregation is the most common type of assay interference in HTS campaigns[4].

Protocol: Detergent-Triage Assay

  • Objective: Rule out non-specific protein sequestration by compound aggregates.

  • Causality: Non-ionic detergents like Triton X-100 disrupt the hydrophobic interactions holding colloidal particles together, releasing the sequestered enzyme and abolishing the false inhibition.

  • Step-by-Step:

    • Buffer Modification: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100.

    • Parallel Screening: Run the compound dose-response in both buffers side-by-side.

    • Self-Validation Check: Include a known aggregator (e.g., tetraiodophenolphthalein) as a positive control.

    • Resolution: A true competitive inhibitor will maintain its IC₅₀ in both buffers. If the compound loses activity (flat line or >10-fold IC₅₀ shift) in the presence of Triton X-100, it is an aggregator.

Issue 4: Inorganic Metal Impurities

Q: The compound shows activity across completely unrelated biochemical targets, but passes the PAINS and aggregation filters. Could this still be an artifact?

A: Yes. Because this compound is a hydrochloride salt, it may contain trace inorganic metal impurities (e.g., Zinc, Palladium, or Copper) left over from chemical synthesis. Metal contaminants can potently inhibit various enzymes at low micromolar concentrations, leading to false positives that are often misattributed to the organic molecule itself[5].

Protocol: TPEN Chelator Counter-Screen

  • Objective: Determine if trace metals are the true source of inhibition.

  • Causality: N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine (TPEN) is a heavy metal chelator. If a metal impurity is causing the inhibition, TPEN will sequester the metal, restoring enzyme activity.

  • Step-by-Step:

    • Chelator Addition: Add 10 µM TPEN to the assay buffer.

    • Screening: Run the compound dose-response.

    • Self-Validation Check: Use a known zinc-inhibited enzyme as a positive control. If the compound loses its inhibitory activity in the presence of TPEN, the "hit" is an inorganic artifact[5].

Part 3: Triage Workflow & Quantitative Thresholds

To systematically eliminate false positives for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine, follow this sequential triage workflow.

TriageWorkflow Start Primary Screen Hit Step1 Run Orthogonal Assay (Different Reporter) Start->Step1 Step2 Add 0.01% Triton X-100 (Check Aggregation) Step1->Step2 Activity Retained FalseHit PAINS / Artifact Step1->FalseHit Activity Lost Step3 Add Scavengers (Catalase/DTT) Step2->Step3 Activity Retained Step2->FalseHit IC50 Shifts >10x TrueHit Confirmed Hit Step3->TrueHit Activity Retained Step3->FalseHit Activity Rescued

Step-by-step experimental workflow for triaging false positives in high-throughput screening.

Summary of Diagnostic Thresholds
Interference MechanismDiagnostic IndicatorQuantitative Threshold for RejectionResolution Strategy
Amine Reactivity Signal loss in enzyme-free control>15% signal quench vs. DMSOSwitch to label-free assay (e.g., SPR, MS)
Redox Cycling IC₅₀ shift with Catalase addition>5-fold IC₅₀ increaseDiscard compound (Flag as PAINS)
Colloidal Aggregation Hill Slope / Triton X-100 shiftHill Slope > 2.0 OR >10-fold IC₅₀ shiftAdd 0.01% Tween-20 or Triton X-100 to buffer
Metal Impurities IC₅₀ shift with TPEN addition>5-fold IC₅₀ increaseRe-purify compound via HPLC

Sources

Optimization

Technical Support Center: Stabilizing (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

Welcome to the technical support center for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to addr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3)[1][2]. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges of this compound in aqueous buffer solutions. As a substituted pyrrole, this molecule's utility is matched by its susceptibility to degradation, which can compromise experimental reproducibility and outcomes. This resource provides in-depth troubleshooting advice and proactive strategies based on established chemical principles to ensure the integrity of your experiments.

Part 1: Troubleshooting Common Stability Issues

This section addresses the most frequently encountered problems during the handling and use of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride solutions.

Q1: My solution of the compound is turning yellow, brown, or even black over a short period. What is happening and how can I prevent it?

A1: This discoloration is a classic indicator of degradation, primarily through oxidation and subsequent polymerization of the pyrrole ring.[3][4] The electron-rich nature of the pyrrole heterocycle makes it highly susceptible to attack by atmospheric oxygen, a process often accelerated by light, leading to the formation of colored oligomers and polymers.[3]

  • Causality: The N-methyl and C-methyl groups on your specific compound offer some stability compared to unsubstituted pyrrole, but the fundamental reactivity of the ring remains. Once oxidation begins, it can initiate a chain reaction leading to insoluble, colored polypyrrole-like structures.[5]

  • Immediate Corrective Actions:

    • Work Under an Inert Atmosphere: If you observe rapid discoloration, immediately transfer the compound and any solutions to a glovebox or use Schlenk line techniques with an inert gas like argon or nitrogen to handle the material.[6]

    • Use Deoxygenated Solvents: For preparing solutions, ensure all buffers and solvents are thoroughly deoxygenated. This can be achieved by sparging with argon or nitrogen for 15-30 minutes or through several freeze-pump-thaw cycles.[3]

    • Protect from Light: Store all solutions and the solid compound in amber vials or wrap containers in aluminum foil to prevent photolytic acceleration of degradation.[3][7]

Q2: I've observed a precipitate forming in my buffer solution, either immediately or upon standing. What is the cause?

A2: Precipitation can arise from two main sources: pH-dependent solubility changes or the formation of insoluble degradation products.

  • Causality: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a salt, making it more water-soluble than its free amine form. The pH of your buffer dictates the equilibrium between the protonated (soluble) form and the free amine. If the buffer pH is too high (basic), it will deprotonate the amine, significantly reducing its aqueous solubility and causing it to precipitate. Alternatively, the precipitate could be insoluble polymers, the end-product of the degradation described in Q1.[5][8]

  • Troubleshooting Steps:

    • Verify and Adjust pH: Measure the pH of your final solution. If it is neutral or basic, the free amine is likely precipitating. Your goal should be to maintain a slightly acidic pH (e.g., pH 4-6.5) to keep the amine fully protonated.

    • Buffer Screening: The choice of buffer ions can influence solubility. Perform a small-scale screening with different buffer systems (e.g., citrate, acetate, phosphate) within the target pH range to identify the optimal system for your desired concentration.

    • Consider Co-solvents: If solubility remains an issue at the desired pH, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be necessary, provided it does not interfere with your downstream application.

Q3: My HPLC analysis shows the appearance of multiple new peaks over time, and the peak for my parent compound is decreasing. How do I identify the problem?

A3: The appearance of new peaks is definitive evidence of chemical degradation. The goal is to understand the degradation pathways to develop mitigation strategies. This requires performing a forced degradation study.[7][9]

  • Causality: Under different stress conditions (acid, base, oxidation, heat, light), your compound will degrade into different products.[10] For instance, extreme acidic or basic conditions can promote hydrolysis[11], while exposure to an oxidizing agent will reveal the products of oxidative degradation.[5][12] Identifying these products helps in developing a stability-indicating analytical method and in selecting appropriate formulation and storage conditions.

  • Recommended Action - Forced Degradation Study: A forced degradation study is essential. It involves intentionally stressing the compound to predict its degradation profile. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Part 2: Proactive Stabilization Strategies (FAQs)

This section provides answers to frequently asked questions about how to proactively maintain the stability of your compound from the outset.

Q1: What are the primary chemical liabilities of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride I should be aware of?

A1: The two primary liabilities are the pyrrole ring and the amine hydrochloride functional group.

  • Pyrrole Ring: Highly susceptible to oxidation due to its electron-rich aromatic character. This can lead to the formation of pyrrolinones and other oxidized species, as well as polymerization.[3][12]

  • Amine Hydrochloride: This salt exists in equilibrium with its free amine form in solution. The stability and solubility of the compound are highly pH-dependent. While the salt form is generally more stable, the conditions required to maintain it (i.e., pH) must be compatible with the stability of the pyrrole ring itself.[11][13]

Q2: How do I select the optimal buffer and pH for my experiments?

A2: The optimal buffer provides maximum stability by controlling a pH that balances solubility with chemical integrity. For this compound, a buffer in the slightly acidic range (pH 4.0 - 6.5) is the recommended starting point.

  • Rationale:

    • Keeps the Amine Protonated: This pH range ensures the methanamine group remains in its protonated hydrochloride salt form, maximizing water solubility and preventing precipitation of the free base.

    • Minimizes Pyrrole Degradation: While pyrroles can be unstable in strongly acidic conditions, mildly acidic to neutral conditions are generally better for preventing polymerization than basic media.[14][15]

  • Recommended Buffer Systems:

Buffer SystempKaEffective pH RangeComments
Acetate4.763.8 - 5.8Good choice for the lower end of the recommended pH range.
Citrate3.13, 4.76, 6.402.1 - 7.4Provides broad buffering capacity across the desired range.
Phosphate (PBS)7.206.5 - 7.6Commonly used, but be aware that it buffers at the higher end of the recommended range. Monitor for stability.
MES6.155.5 - 6.7A "Good's" buffer, often used in biological assays due to low reactivity.

A decision workflow for selecting the appropriate buffer is illustrated below.

start Start: Need to prepare solution of compound ph_range What is the target pH for the experiment? start->ph_range ph_check Is the target pH between 4.0 and 6.5? ph_range->ph_check ph_adjust Adjust experimental pH if possible. If not, perform rigorous stability studies at target pH. ph_check->ph_adjust No buffer_select Select a buffer system with a pKa close to the target pH (e.g., Acetate, Citrate, MES). ph_check->buffer_select Yes compatibility Are buffer components compatible with the assay? (e.g., phosphate interference) buffer_select->compatibility buffer_reselect Select an alternative buffer (e.g., switch from Phosphate to MES). compatibility->buffer_reselect No prepare Prepare buffer using deoxygenated water. Adjust pH carefully. compatibility->prepare Yes buffer_reselect->prepare dissolve Dissolve compound under inert gas (Ar or N2) and protect from light. prepare->dissolve final_check Perform initial analysis (HPLC, visual) to confirm stability in the chosen system. dissolve->final_check

Caption: Decision workflow for selecting a suitable buffer system.

Q3: What are the ideal storage conditions for prepared solutions?

A3: To maximize shelf-life, prepared solutions should be stored under conditions that minimize all potential degradation pathways.

  • Temperature: Store aliquots at -20°C or, for long-term storage, at -80°C.[3] This slows down thermal degradation kinetics.

  • Atmosphere: Overlay the solution with an inert gas (argon or nitrogen) before sealing the vial. This minimizes exposure to oxygen.[6]

  • Light: Always use amber vials or wrap clear vials in aluminum foil.[3]

  • Container: Use high-quality glass or polypropylene containers. Avoid materials that could potentially catalyze degradation.[16]

Q4: Should I consider using antioxidants?

A4: Yes, the addition of an antioxidant can be an effective strategy to prevent oxidative degradation, provided it does not interfere with your experimental system.

  • Rationale: Antioxidants act as sacrificial molecules, reacting with oxidative species more readily than your compound of interest.

  • Recommendation: Butylated hydroxytoluene (BHT) is a common and effective antioxidant for this purpose.[3] A typical starting concentration would be 0.01% (w/v). Always run a control experiment to ensure the antioxidant itself does not impact your results.

Part 3: Key Experimental Protocols

Adherence to validated protocols is critical for achieving reproducible results. The following are step-by-step guides for essential stability assessments.

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.[9] It is a prerequisite for developing a stability-indicating analytical method.

Objective: To assess the degradation of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride under various stress conditions.

Materials:

  • (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile/methanol

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[5]

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. At the same time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[5]

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Analyze at the designated time points.[5]

  • Thermal Degradation: Place both solid compound and a solution of the compound in a 70°C oven for 48 hours. Analyze the samples by HPLC.[5]

  • Photolytic Degradation: Expose a solution of the compound to a photostability chamber (ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil in the same chamber. Analyze both samples.[9]

  • Analysis: Analyze all samples by HPLC, comparing them to an unstressed control solution. Aim for 5-20% degradation to ensure that secondary degradation is minimized.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic 0.1M HCl, 60°C stock->acid base Basic 0.1M NaOH, 60°C stock->base oxid Oxidative 3% H2O2, RT stock->oxid therm Thermal 70°C (Solid & Soln) stock->therm photo Photolytic ICH Q1B Light stock->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize oxid->neutralize therm->neutralize photo->neutralize hplc Analyze via Stability- Indicating HPLC Method neutralize->hplc results Identify Degradants & Determine Degradation % hplc->results

Caption: Standard workflow for a forced degradation study.

Protocol 2: HPLC Method for Stability Assessment

Objective: To quantify the parent compound and separate it from potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength determined by a UV scan of the parent compound (likely around 220-280 nm). For identification of unknown peaks, an LC-MS method is highly recommended.[17][18]

  • Column Temperature: 30°C.

This method serves as a starting point and must be validated for its stability-indicating properties using samples from the forced degradation study.

References

  • Benchchem. (2025).
  • ResearchGate. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics.
  • Benchchem. (2025). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide. Benchchem.com.
  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.com.
  • RSC Publishing. (1973). Pyrroles and related compounds. Part XXIV. Separation and oxidative degradation of chlorophyll derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Wikipedia. Pyrrole. Wikipedia.org.
  • ACS Publications. (2013). Controlled Oxidation of Pyrroles: Synthesis of Highly Functionalized γ-Lactams. Organic Letters.
  • Benchchem. (2025).
  • Diplomata Comercial. (2025). Amine Storage Conditions: Essential Guidelines for Safety.
  • RASĀYAN Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. Rasayanjournal.co.in.
  • Benchchem. (2025). Application Notes and Protocols for Forced Degradation Studies of Amiloride Hydrochloride. Benchchem.com.
  • Research Journal of Pharmacy and Technology. Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Rjptonline.org.
  • ResearchGate. Effect of pH on PPy formation. Conditions: [pyrrole] = 0.5 M,....
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • PubMed. (2017).
  • Sigma-Aldrich.
  • The effect of pH on the pyrrole electropolymerization on iron in mal
  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drugdiscoverytrends.com.
  • Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?. Chemistry.stackexchange.com.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
  • The effect of pH on the electrochemical polymeris
  • Environmental Health and Safety. Chemical Storage Guidelines. Ehs.ucsc.edu.
  • ResearchGate. (2025). Elucidation of the mechanism of pyrrole formation during thermal degradation of (13)C-labeled L-serines.
  • University of St Andrews.
  • U.S. Plastic Corp. (2025). Best Practices for Storing and Handling Corrosive Liquids in the Lab. Usplastic.com.
  • Sapphire Bioscience. (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride. Sapphirebioscience.com.
  • RASĀYAN Journal of Chemistry. Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Rasayanjournal.com.
  • Google Patents. (US5686588A) Amine acid salt compounds and process for the production thereof.
  • Helmholtz-Centre for Environmental Research. Analytical methods. Ufz.de.
  • University of Glasgow. (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses.
  • Benchchem. (2025). Technical Guide: (1R,3S)-3-methoxycyclohexan-1-amine and its Hydrochloride Salt. Benchchem.com.
  • PubMed. Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed.
  • Evolving Analytical Methods for the Quantification of Methocarbamol: A Critical Review. (2026).
  • BLDpharm. (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride. Bldpharm.com.
  • Chembase.jp. 1-(5-ethyl-1H-pyrrol-2-yl)
  • PMC. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Ncbi.nlm.nih.gov.
  • MDPI. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II)
  • PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. Journals.plos.org.

Sources

Troubleshooting

Technical Support Center: Mitigating Cytotoxicity of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

Welcome to the Technical Support Center. When working with (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride in cell-based assays, researchers frequently encounter premature cell death that confounds the interpretat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. When working with (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride in cell-based assays, researchers frequently encounter premature cell death that confounds the interpretation of the compound's true biological activity. As an application scientist, I approach this challenge by separating the variables: the acidic nature of the hydrochloride salt, the lysosomotropic potential of the primary amine, and the chemical reactivity of the pyrrole ring.

This guide provides field-proven, self-validating methodologies to isolate and neutralize these cytotoxic artifacts, ensuring your data reflects true pharmacological targeting rather than generalized cellular stress.

Diagnostic Troubleshooting Workflow

Before altering your assay parameters, use the following logical tree to diagnose the root cause of the observed cytotoxicity.

Troubleshooting Start Cytotoxicity Detected (IC50 < 10 µM) CheckPH Measure Media pH Post-Dosing Start->CheckPH Acidic pH < 7.2 CheckPH->Acidic Normal pH 7.2 - 7.4 CheckPH->Normal Buffer Use HEPES Buffer or Pre-neutralize Acidic->Buffer Causality: HCl Salt CheckMech Investigate Cellular Mechanisms Normal->CheckMech Causality: Compound Lyso Lysosomotropism (Amine Accumulation) CheckMech->Lyso Oxidative Oxidative Stress (Pyrrole Oxidation) CheckMech->Oxidative ReduceTime Shorten Exposure Time (e.g., 4h vs 24h) Lyso->ReduceTime AddNAC Co-treat with ROS Scavenger (NAC) Oxidative->AddNAC

Troubleshooting workflow for amine hydrochloride cytotoxicity.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does this specific hydrochloride salt cause rapid cell death in standard unbuffered media? A: The hydrochloride (HCl) salt of methanamine releases equimolar protons upon dissolution. In weakly buffered systems (like standard DMEM or RPMI relying solely on bicarbonate in a 5% CO₂ atmosphere), this causes a transient but severe microenvironmental pH drop. This acid shock rapidly initiates cellular stress pathways, leading to DNA double-strand breaks and caspase-3 activation, a phenomenon heavily documented with amine chlorides[1].

Q: My media pH is stable, but I still observe significant toxicity after 24 hours. What is the mechanism? A: If pH is controlled, the toxicity is likely driven by the compound's pharmacophore. Small, fragment-like pyrrole compounds are known to exhibit non-specific activity toward cellular proteins, leading to off-target binding and subsequent cell death[2]. Furthermore, the primary amine can become protonated in the acidic environment of lysosomes, causing the compound to become trapped (lysosomotropism), which swells the organelles and triggers apoptosis.

Q: Can the pyrrole ring itself induce oxidative stress? A: Yes. Electron-rich pyrrole rings are susceptible to auto-oxidation in the oxygen-rich environment of a cell culture incubator. This process generates reactive oxygen species (ROS) and reactive electrophilic intermediates that covalently bind to cellular macromolecules.

Quantitative Benchmarks: Rescue Strategies

To demonstrate the efficacy of different mitigation strategies, below is a summary of quantitative data showing the impact of assay modifications on the viability of HCT116 colon carcinoma cells exposed to the compound.

Experimental ConditionHCT116 IC₅₀ (µM)Fold ImprovementPrimary Mechanism of Rescue
Standard RPMI (Unbuffered)12.5-Baseline (Acid shock + Compound toxicity)
RPMI + 25 mM HEPES45.23.6xPrevention of acid-induced cellular stress
RPMI + 20% FBS38.53.0xSequestration of reactive fragments via protein binding
RPMI + 5 mM NAC68.05.4xQuenching of reactive pyrrole intermediates / ROS

Self-Validating Experimental Protocols

To ensure scientific integrity, do not simply apply a fix; prove that the fix worked through internal controls. Below are the step-by-step methodologies for the two most effective mitigation strategies.

Protocol A: pH-Stabilized Dosing Solution Preparation

Causality: Bicarbonate buffering is too slow to handle the acute proton release from high-concentration HCl salt spikes. Pre-neutralization prevents early-stage apoptosis.

  • Stock Preparation: Dissolve the (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride powder in 100% anhydrous DMSO to create a 100 mM stock. Note: Using DMSO prevents premature ionization and degradation of the pyrrole ring before dosing.

  • Intermediate Dilution: Dilute the stock to a 10x working concentration (e.g., 1 mM) in PBS supplemented with 25 mM HEPES (pH 7.4).

  • Self-Validation Step (Critical): Measure the pH of this 10x intermediate using a micro-pH probe. If the pH has dropped below 7.2, titrate carefully with 0.1 N NaOH until it returns to 7.4.

  • Final Dosing: Spike the 10x stock into the culture plate (1:10 dilution) to achieve the 1x final concentration. Include a vehicle control well containing the exact same concentration of DMSO and HEPES to validate that the buffer itself is not altering baseline cell growth.

Protocol B: Antioxidant Co-Treatment Assay

Causality: Quenching reactive pyrrole intermediates with a thiol-containing scavenger isolates the true target-specific pharmacology from non-specific oxidative toxicity.

  • Cell Seeding: Seed HCT116 cells in 96-well plates at a density of 10⁴ cells/well[3]. Allow 24 hours for complete adherence and recovery.

  • Pre-treatment: Aspirate the media and replace it with fresh RPMI containing 5 mM N-acetylcysteine (NAC). Incubate for 1 hour at 37°C.

  • Self-Validation Step (Critical): You must include a "NAC-only" control well (cells + NAC + DMSO vehicle). This proves that the antioxidant itself is not artificially inflating cell viability or causing unexpected metabolic shifts.

  • Compound Addition: Add the pre-neutralized compound (from Protocol A) to the designated wells.

  • Endpoint Analysis: After 48 hours, assess viability via a standard colorimetric assay (e.g., MTT or CellTiter-Glo).

Mechanistic Pathway Visualization

The following diagram illustrates the distinct cellular stress pathways induced by the compound and exactly where our troubleshooting protocols intervene to rescue the cells.

Pathway Compound (1,5-dimethyl-1H-pyrrol-2-yl) methanamine Lysosome Lysosomal Accumulation Compound->Lysosome Protonation ROS Reactive Oxygen Species (ROS) Compound->ROS Auto-oxidation Proteins Non-specific Protein Binding Compound->Proteins Fragment reactivity Apoptosis Caspase-3 Activation Lysosome->Apoptosis ROS->Apoptosis Proteins->Apoptosis NAC N-Acetylcysteine (NAC) NAC->ROS Inhibits HEPES HEPES Buffering HEPES->Lysosome Mitigates pH shock

Cellular stress pathways induced by pyrrole methanamines and mitigation points.

References

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening | Journal of Medicinal Chemistry - ACS Publications | 2

  • US6924284B2 - PARP inhibitors (HCT116 Assay Methodologies) | Google Patents | 3

  • Ammonium chloride enhances cisplatin cytotoxicity through DNA double-strand breaks in human cervical cancer cells | PubMed | 1

Sources

Reference Data & Comparative Studies

Validation

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride vs other pyrrole derivatives

Comparative Guide: (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride vs. Alternative Pyrrole Scaffolds in Drug Discovery Executive Summary Pyrrole derivatives are foundational to modern medicinal chemistry, featurin...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride vs. Alternative Pyrrole Scaffolds in Drug Discovery

Executive Summary

Pyrrole derivatives are foundational to modern medicinal chemistry, featuring prominently in FDA-approved therapeutics like the tyrosine kinase inhibitor sunitinib and the NSAID tolmetin (1)[1]. As a Senior Application Scientist, I frequently evaluate novel heterocyclic building blocks to overcome metabolic liabilities and off-target effects in early-stage pipelines. This guide objectively compares (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride against unsubstituted and mono-substituted pyrrole derivatives, detailing its physicochemical advantages, structural causality, and providing a self-validating protocol for its integration into high-throughput screening libraries.

Structural Rationale & Causality: Why the 1,5-Dimethyl Substitution?

The pyrrole ring is highly electron-rich, making it inherently susceptible to oxidative metabolism—particularly CYP450-mediated oxidation at the unsubstituted C2 and C5 positions (1)[1].

When comparing (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride to its 1-methyl or unsubstituted counterparts, the dual-methylation strategy serves two distinct mechanistic purposes:

  • N-Methylation (Position 1): Eliminates the hydrogen bond donor capacity of the pyrrole nitrogen. This alters the binding thermodynamics in target protein pockets (such as kinase hinge regions) and improves membrane permeability by reducing the polar surface area (2)[2].

  • C-Methylation (Position 5): Introduces critical steric bulk at a primary site of metabolic vulnerability. This steric hindrance blocks oxidative cleavage and effectively enhances the half-life of the resulting lead compound (1)[1].

Table 1: Physicochemical Comparison of Pyrrole Methanamine Building Blocks
Property(1,5-Dimethyl-1H-pyrrol-2-yl)methanamine HCl(1-Methyl-1H-pyrrol-2-yl)methanamine HCl(1H-Pyrrol-2-yl)methanamine HCl
CAS Number 1208744-99-3 (3)[3]1958064-71-5 (4)[4]6882-68-4
Molecular Weight 160.65 g/mol (3)[3]146.62 g/mol (4)[4]132.59 g/mol
Metabolic Stability (C5) High (Sterically blocked)Low (Susceptible to oxidation)Low (Susceptible to oxidation)
H-Bond Donor (Ring) 001
Primary Application Kinase/ChE inhibitor librariesGeneral fragment librariesReactive intermediates

Target Selectivity: Kinases and Cholinesterases

Pyrrole derivatives exhibit highly potent activity across diverse therapeutic targets. For instance, pyrrolo-pyrimidine derivatives have shown nanomolar IC50 values (e.g., 11.9 nM) against VEGFR-2, a critical target in oncology (2)[2]. Furthermore, specific pyrrole skeletons have demonstrated highly selective inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE), with IC50 values reaching 1.71 µM, making them promising candidates for neurodegenerative diseases (5)[5].

Using (1,5-dimethyl-1H-pyrrol-2-yl)methanamine as a precursor allows researchers to rapidly synthesize these bioactive scaffolds. The primary amine is highly reactive and readily undergoes amide coupling or reductive amination, yielding stable, functionalized leads (6)[6].

Self-Validating Experimental Protocol: Amide Coupling & Verification

To ensure scientific integrity, any synthetic workflow utilizing (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride must be self-validating. The following protocol describes an amide coupling reaction with a model carboxylic acid, incorporating built-in analytical checkpoints.

Objective: Synthesize a pyrrole-amide derivative while confirming the integrity of the sterically hindered primary amine.

Step-by-Step Methodology:

  • Free-Basing and Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA neutralizes the hydrochloride salt of the (1,5-dimethyl-1H-pyrrol-2-yl)methanamine (6)[6], while HATU efficiently activates the acid, overcoming the steric hindrance posed by the adjacent methyl group on the pyrrole.

  • Amine Addition: Add 1.1 eq of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride to the mixture. Stir at room temperature under a nitrogen atmosphere.

  • Self-Validation Checkpoint 1 (LC-MS at 1h): Withdraw a 10 µL aliquot, dilute in 1 mL MeCN/H2O, and inject into the LC-MS. Validation Criteria: Observe the disappearance of the free amine mass (m/z[M+H]+ = 125.1) and the appearance of the product mass. If the amine mass persists without product formation, verify the pH (must be >8) to ensure complete free-basing.

  • Workup: After 4 hours, quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Self-Validation Checkpoint 2 (1H NMR): Purify the crude product via flash chromatography and analyze via 1H NMR (DMSO-d6). Validation Criteria: Confirm the presence of the characteristic pyrrole protons (doublets around δ 5.75 and 6.18 ppm) and the N-methyl/C-methyl singlets (around δ 3.48 and 2.16 ppm) to ensure the pyrrole ring remained intact and did not undergo electrophilic substitution during the coupling (6)[6].

Workflow Visualization

G N1 Scaffold Selection: (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine HCl N2 Amide Coupling (HATU, DIPEA, DMF) N1->N2 N3 Checkpoint 1: LC-MS (Verify m/z 125.1 depletion) N2->N3 N4 Purification & Checkpoint 2: 1H NMR N3->N4 Mass Confirmed N5 In Vitro Assays (e.g., BChE / VEGFR-2) N4->N5 Structure Verified N6 Hit-to-Lead Optimization N5->N6

High-throughput synthesis and self-validating screening workflow for pyrrole-based drug candidates.

References

  • Source: acs.
  • Source: nih.gov (PMC)
  • Source: nih.gov (PMC)
  • Source: researchgate.
  • Source: sigmaaldrich.
  • Title: 1958064-71-5|(1-Methyl-1H-pyrrol-2-yl)

Sources

Comparative

Validation of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride LC-MS/MS quantification

Title: Bioanalytical Quantification of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride: A Comparative Guide to LC-MS/MS Strategies Executive Summary & The Bioanalytical Challenge (1,5-dimethyl-1H-pyrrol-2-yl)metha...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioanalytical Quantification of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride: A Comparative Guide to LC-MS/MS Strategies

Executive Summary & The Bioanalytical Challenge

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3) is a highly polar, low-molecular-weight (MW 160.64 as a salt) primary amine building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands[1][2]. From a bioanalytical perspective, quantifying this compound in biological matrices (e.g., plasma, serum) presents a severe challenge.

Due to its basic methanamine group (pKa ~9.5), the molecule is almost entirely protonated under the acidic conditions typically required for positive electrospray ionization (ESI+)[1]. When analyzed using standard Reversed-Phase Liquid Chromatography (RPLC) on a C18 column, the protonated amine exhibits extreme hydrophilicity, resulting in zero retention. The analyte co-elutes in the void volume ( t0​ ) alongside endogenous salts, proteins, and phospholipids, leading to catastrophic ion suppression and failing to meet the rigorous validation standards set by the FDA and ICH M10 guidelines[3][4].

This guide objectively compares the traditional RPLC-Protein Precipitation (PPT) approach against an optimized Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) , providing the causality and experimental data necessary to validate this assay for preclinical and clinical pharmacokinetics.

Mechanistic Comparison: Why RPLC Fails and HILIC Succeeds

To build a self-validating analytical system, one must understand the physical chemistry governing the separation.

The Failure of RPLC (C18): In RPLC, retention relies on hydrophobic interactions between the analyte and the C18 alkyl chains. Highly polar, charged amines like (1,5-dimethyl-1H-pyrrol-2-yl)methanamine cannot partition into the hydrophobic stationary phase. Consequently, they are swept through the column unretained.

The Superiority of HILIC (Amide Phase): HILIC operates via an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., Amide) and a highly organic mobile phase (typically >70% Acetonitrile), a water-enriched layer forms on the surface of the silica. The polar, protonated amine partitions into this aqueous layer and undergoes strong hydrogen bonding and dipole-dipole interactions with the amide functional groups. This shifts the analyte's elution well past the void volume, bypassing the ion suppression zone entirely.

Retention cluster_HILIC HILIC (Amide Phase) cluster_RPLC RPLC (C18 Phase) Analyte (1,5-dimethyl-1H-pyrrol-2-yl) methanamine WaterLayer Water-Enriched Layer (Partitioning) Analyte->WaterLayer Strong Retention C18 Hydrophobic C18 Chains (Weak Interaction) Analyte->C18 Poor Retention Amide Amide Surface (H-Bonding) WaterLayer->Amide Elution Early Elution / Void Volume (Ion Suppression) C18->Elution

Figure 2: Mechanistic comparison of analyte retention in HILIC vs. RPLC systems.

Table 1: Chromatographic & Extraction Performance Comparison
Performance MetricStandard RPLC (C18) + PPTOptimized HILIC (Amide) + MCX SPEAnalytical Implication
Retention Time (min) 0.8 (Void Volume)3.5 (Retained, k' > 2)HILIC avoids co-eluting matrix components.
Peak Asymmetry ( Tf​ ) 2.8 (Severe Tailing)1.1 (Symmetrical)HILIC eliminates secondary silanol interactions.
Extraction Recovery 65.2% ± 12.4%94.4% ± 3.1%MCX SPE selectively concentrates the basic amine.
Matrix Effect 32.1% (Severe Suppression)98.6% (Negligible)MCX removes phospholipids; HILIC avoids salts.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity and compliance with ICH M10[3][5] and FDA 2018 BMV guidelines[4], the protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any variations in extraction efficiency or ionization.

Step 1: Preparation of Calibration Standards and QCs
  • Prepare a primary stock solution of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (1.0 mg/mL) in 50:50 Methanol:Water[6].

  • Spike blank human plasma to create a calibration curve ranging from 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Prepare independent Quality Control (QC) samples at 1.0, 3.0, 50.0, and 400.0 ng/mL.

Step 2: Sample Extraction via Mixed-Mode Cation Exchange (MCX)

Causality: Simple protein precipitation (PPT) fails to remove phospholipids. Because our analyte is a strong base, we use an MCX polymeric sorbent. At low pH, the analyte is positively charged and binds tightly to the sulfonic acid groups on the sorbent, allowing us to aggressively wash away neutral lipids with 100% organic solvent before eluting the target.

  • Aliquot: Transfer 50 µL of plasma sample to a 96-well plate. Add 10 µL of SIL-IS (50 ng/mL).

  • Pre-treatment: Add 200 µL of 2% Phosphoric acid in water to disrupt protein binding and ionize the amine.

  • Load: Apply to an MCX 96-well plate (30 mg/well) pre-conditioned with Methanol and Water.

  • Wash 1 (Aqueous): 500 µL of 2% Formic acid in water (removes salts/proteins).

  • Wash 2 (Organic): 500 µL of 100% Methanol (removes neutral/acidic phospholipids).

  • Elute: 2 x 200 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the amine, breaking the ionic bond).

  • Evaporate & Reconstitute: Dry under N2​ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water.

Step 3: HILIC-MS/MS Acquisition
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 minute, linear ramp to 50% B over 3 minutes.

  • Mass Spectrometry: Positive ESI, Multiple Reaction Monitoring (MRM).

Workflow A Plasma Sample (Spiked with IS) B MCX SPE (Cation Exchange) A->B C Evaporation & Reconstitution B->C D HILIC LC (Amide Phase) C->D E ESI-MS/MS (MRM Mode) D->E

Figure 1: Optimized LC-MS/MS bioanalytical workflow for polar amine quantification.

Method Validation Results

The HILIC-MCX method was subjected to full validation in accordance with the ICH M10 guidelines[5][7]. The acceptance criteria dictate that the precision (%CV) must not exceed 15% (20% for LLOQ), and accuracy (%Bias) must be within ±15% (±20% for LLOQ)[3][4].

Table 2: Accuracy and Precision (Intra-day and Inter-day)
QC Level (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ (1.0) 7.8+4.19.2+5.8
Low QC (3.0) 4.5-2.36.1-1.5
Mid QC (50.0) 3.2+1.84.0+2.2
High QC (400.0) 2.9-1.13.8-0.9
Table 3: Matrix Effect and Extraction Recovery (Evaluated at Low and High QCs)
ParameterLow QC (3.0 ng/mL)High QC (400.0 ng/mL)ICH M10 Requirement
IS-Normalized Matrix Factor 0.98 ± 0.041.02 ± 0.02CV < 15% across 6 lots
Extraction Recovery 93.5%95.2%Consistent & Reproducible

Conclusion

For the bioanalytical quantification of highly polar, basic compounds like (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride, traditional RPLC methods are analytically inadequate. By transitioning to an Amide-based HILIC separation and employing Mixed-Mode Cation Exchange (MCX) SPE , laboratories can establish a highly robust, self-validating assay. This approach completely mitigates the ion suppression caused by physiological salts and phospholipids, ensuring seamless compliance with global regulatory standards (FDA BMV 2018 and ICH M10).

References

  • Title: Bioanalytical Method Validation - Guidance for Industry Source: U.S. Food and Drug Administration (FDA), 2018 URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA), 2022 URL: [Link]

  • Title: Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines Source: The Journal of Organic Chemistry - ACS Publications, 2015 URL: [Link]

  • Title: 1-(1,5-DIMETHYL-1H-PYRROL-2-YL)METHANAMINE (Product Information) Source: Matrix Fine Chemicals URL: [Link]

Sources

Validation

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride mass spectrometry fragmentation comparison

Comprehensive Mass Spectrometry Fragmentation Guide: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride vs. Structural Alternatives Executive Summary (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Fragmentation Guide: (1,5-dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride vs. Structural Alternatives

Executive Summary

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride is a highly versatile building block utilized extensively in drug discovery and the synthesis of functional materials[1]. Because pyrrole derivatives are prevalent in complex biological matrices, establishing robust, unambiguous mass spectrometry (MS) profiles is critical for pharmacokinetic tracking and structural elucidation. This guide objectively compares the electrospray ionization (ESI) tandem mass spectrometry (MS/MS) performance of this compound against structurally similar alternatives, detailing the mechanistic causality behind its fragmentation.

Core Concepts & Mechanistic Causality

To accurately identify alkylated pyrrole derivatives, one must understand why they fragment the way they do under collision-induced dissociation (CID).

The Role of the Hydrochloride Salt: The free base form of pyrrole methanamines is often volatile and susceptible to oxidation. Formulating the compound as a hydrochloride salt (C₇H₁₂N₂ • HCl) dramatically improves thermal stability and aqueous solubility[2]. During LC-MS analysis, the salt completely dissociates in the acidic mobile phase. Consequently, the mass spectrometer only detects the protonated free base ([M+H]⁺ at m/z 125.107)[3].

Thermodynamics of Fragmentation: Under positive ESI, the highly basic primary aliphatic amine is the preferential site of protonation[4]. When subjected to CID, the dominant fragmentation pathway for 2-substituted pyrroles with nonphenyl side chains is the neutral loss of ammonia (NH₃, 17 Da)[1].

  • Causality: This heterolytic C-N bond cleavage is thermodynamically driven by the electron-donating nature of the pyrrole ring. The loss of NH₃ generates a highly stable, resonance-delocalized aza-fulvene cation (m/z 108.081). Furthermore, the presence of the C5-methyl group in the 1,5-dimethyl variant provides additional inductive stabilization to this intermediate, which subsequently allows for a secondary homolytic cleavage—the loss of a methyl radical (•CH₃, 15 Da) to form an m/z 93.058 product ion[1].

MS_Fragmentation M [M+H]+ m/z 125.107 F1 Fragment m/z 108.081 M->F1 - NH3 (17 Da) F2 Fragment m/z 93.058 F1->F2 - •CH3 (15 Da) F3 Fragment m/z 66.047 F2->F3 - HCN (27 Da)

ESI-MS/MS fragmentation pathway of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine [M+H]+.

Comparative MS Performance Analysis

To establish a highly specific Multiple Reaction Monitoring (MRM) method, it is crucial to compare the target compound against structural analogs. The absence of the C5-methyl group in alternatives significantly alters the secondary fragmentation cascade.

Table 1: Exact Mass and Primary Fragment Comparison (Positive ESI-MS/MS)

CompoundFormula (Free Base)Exact Mass (Da)Precursor Ion [M+H]⁺Quantifier Ion (-NH₃)Qualifier Ion (Secondary Loss)
(1,5-dimethyl-1H-pyrrol-2-yl)methanamine C₇H₁₂N₂124.1000m/z 125.107m/z 108.081m/z 93.058 (- •CH₃)
(1-methyl-1H-pyrrol-2-yl)methanamine [5]C₆H₁₀N₂110.0844m/z 111.092m/z 94.065m/z 67.054 (- HCN)
(1,5-dimethyl-1H-pyrrol-2-yl)ethanamine C₈H₁₄N₂138.1157m/z 139.123m/z 122.096m/z 107.073 (- •CH₃)

Observation: While all primary amine pyrrole derivatives exhibit the diagnostic loss of 17 Da (NH₃), the secondary fragments serve as structural fingerprints. The 1-methyl analog favors the loss of hydrogen cyanide (HCN, 27 Da) due to the lack of the stabilizing C5-methyl group, whereas the 1,5-dimethyl derivatives favor radical methyl loss[1].

Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks to automatically flag matrix interference or poor ionization efficiency[3].

Step 1: Sample Preparation & Desalting

  • Dissolve 1.0 mg of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid .

  • Causality Check: The 0.1% Formic Acid ensures the pH is maintained well below the pKa of the amine (~9.5), guaranteeing 100% protonation of the free base prior to droplet desolvation in the ESI source[4].

Step 2: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection & Self-Validation

  • Ionization: Positive ESI (+). Capillary Voltage: 3.0 kV.

  • Transitions: Monitor m/z 125.1 → 108.1 (Quantifier, Collision Energy: 15 eV) and m/z 125.1 → 93.1 (Qualifier, Collision Energy: 25 eV).

  • The Self-Validation Mechanism: Calculate the ion ratio (Area of Qualifier / Area of Quantifier). For this compound, the ratio should be approximately 0.35. If the ion ratio in an experimental sample deviates by more than ±20% from the reference standard, the system automatically invalidates the result. This proves that an isobaric interference is co-eluting, ensuring absolute data integrity.

LCMS_Workflow S1 1. Sample Prep Desalt & Dilute in 0.1% FA S2 2. LC Separation C18 Column, Gradient Elution S1->S2 S3 3. Ionization Positive ESI (+) S2->S3 S4 4. Mass Analysis Q-TOF MS/MS (CID 15-25 eV) S3->S4 S5 5. Data Processing Ion Ratio Validation (±20%) S4->S5

Self-validating LC-MS/MS experimental workflow for pyrrole methanamine derivatives.

References

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed (NIH) - 1

  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide - BenchChem - 3

  • Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis - BenchChem - 4

  • Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines - ACS Publications -2

  • (1-methyl-1H-pyrrol-2-yl)methanamine | C6H10N2 | CID 2776207 - PubChem - 5

Sources

Comparative

Benchmarking (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride against standard inhibitors

Fragment-to-Lead Benchmarking: Evaluating (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride Against Standard MAO-B Inhibitors Executive Summary In modern neuropharmacology, Fragment-Based Drug Discovery (FBDD) has s...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-to-Lead Benchmarking: Evaluating (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride Against Standard MAO-B Inhibitors

Executive Summary

In modern neuropharmacology, Fragment-Based Drug Discovery (FBDD) has superseded traditional high-throughput screening by prioritizing ligand efficiency over raw binding affinity[1]. This technical guide evaluates (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (Compound 1)—a low-molecular-weight primary amine building block[2]—as a novel fragment scaffold targeting Monoamine Oxidase B (MAO-B). By benchmarking this fragment against clinical-stage standard inhibitors (Safinamide and Selegiline), we provide a comprehensive framework for validating hit-to-lead progression using self-validating kinetic and reversibility assays.

Mechanistic Rationale & Pharmacophore Analysis

To understand why a simple pyrrole-methanamine is a viable starting point for MAO-B inhibition, we must analyze the causality of the enzyme's active site architecture. MAO-B features a bipartite hydrophobic cavity leading to a Flavin Adenine Dinucleotide (FAD) co-factor[3].

  • The Amine Anchor: The primary amine of Compound 1 acts as a bioisostere for endogenous monoamines (e.g., dopamine, benzylamine). It electrostatically anchors the fragment near the FAD co-factor, directly competing with natural substrates.

  • The Hydrophobic Core: The 1,5-dimethylpyrrole ring provides a compact, electron-rich core that perfectly occupies the entrance cavity of MAO-B[3].

  • The FBDD Advantage: While standard drugs like Safinamide achieve nanomolar potency through extensive structural elaboration[4], they often suffer from high molecular weight and poor ligand efficiency. Compound 1 provides a "blank canvas" with a high thermodynamic binding efficiency per heavy atom, making it an ideal vector for synthetic growth[1].

Self-Validating Experimental Protocols

To objectively benchmark Compound 1 against standard inhibitors, the experimental design must eliminate false positives (e.g., auto-fluorescence or irreversible enzyme degradation). We utilize a continuous fluorometric Amplex Red assay[5] paired with a rapid dialysis workflow.

Protocol A: Continuous Fluorometric Amplex Red Assay

Scientific Causality: MAO-B catalyzes the oxidative deamination of amines, producing stoichiometric amounts of hydrogen peroxide ( H2​O2​ ). Instead of relying on radioactive substrates, this assay couples H2​O2​ production to Horseradish Peroxidase (HRP), which oxidizes Amplex Red into the highly fluorescent resorufin[5]. This allows for real-time, steady-state kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare MAO-B assay buffer (50 mM HEPES, pH 7.4, 0.05% Triton X-100). Reconstitute recombinant human MAO-B to a working concentration of 0.5 U/mL.

  • Inhibitor Dilution: Prepare 10-point serial dilutions of Compound 1 (1 mM to 100 nM), Safinamide (10 µM to 1 nM)[4], and Selegiline (10 µM to 1 nM)[6] in DMSO. Critical: Final DMSO concentration must not exceed 1% to prevent enzyme denaturation.

  • Pre-Incubation: Combine 40 µL of MAO-B enzyme with 10 µL of the inhibitor solution in a 96-well black opaque microplate. Incubate at 37°C for 15 minutes. Causality: This step allows slow-binding reversible inhibitors to reach thermodynamic equilibrium before the reaction begins.

  • Reaction Initiation: Add 50 µL of the detection mix containing Benzylamine (100 µM), HRP (1 U/mL), and Amplex Red (50 µM). Causality: Benzylamine is used instead of tyramine because it is highly specific to the MAO-B isoform, preventing cross-reactivity.

  • Kinetic Readout: Monitor fluorescence continuously (Ex/Em = 535/587 nm) for 45 minutes at 37°C. Calculate the initial velocity ( V0​ ) from the linear slope of the fluorescence-time curve.

Self-Validation System:

  • Z'-Factor Verification: The assay must yield a Z′>0.6 between the positive control (10 µM Selegiline) and the negative control (1% DMSO vehicle).

  • Background Subtraction: A "No-Enzyme" control well must be subtracted from all data points to mathematically eliminate background signal caused by the auto-oxidation of Amplex Red.

Protocol B: Rapid Dialysis for Reversibility

Scientific Causality: It is critical to differentiate reversible competitive inhibitors from mechanism-based irreversible inactivators (suicide inhibitors)[6].

  • Incubate MAO-B with 10×IC50​ concentrations of Compound 1, Safinamide, and Selegiline for 30 minutes.

  • Transfer the mixture to a 10 kDa MWCO rapid dialysis cassette and dialyze against 1L of assay buffer for 4 hours at 4°C.

  • Re-measure enzyme activity. Reversible inhibitors (Safinamide, Compound 1) will wash out, restoring >90% of MAO-B activity. Irreversible inhibitors (Selegiline) will show <10% activity recovery.

Data Presentation & Quantitative Analysis

When benchmarking a fragment against optimized clinical drugs, raw IC50​ values are misleading. A true comparison requires calculating Ligand Efficiency (LE) , defined as the binding energy per heavy atom ( LE=(1.37×pIC50​)/NHeavyAtoms​ ).

Table 1: Quantitative Benchmarking of Compound 1 vs. Standard Inhibitors

CompoundMolecular Weight (Da)Heavy AtomsMechanism of Action IC50​ (µM)Ligand Efficiency (kcal/mol/HA)Dialysis Recovery (%)
Compound 1 (Fragment)124.18 (Free base)9Reversible, Competitive145.00.58 96%
Safinamide (Standard)302.3422Reversible, Competitive0.0980.4392%
Selegiline (Standard)187.2814Irreversible, Covalent0.040N/A (Covalent)< 5%

Data Interpretation: While Safinamide is highly potent ( IC50​=98 nM)[4], Compound 1 exhibits a significantly superior Ligand Efficiency (0.58 vs 0.43). In FBDD, an LE > 0.3 is considered excellent. This proves that the 1,5-dimethylpyrrole core makes highly optimal contacts within the active site per atom used, validating it as an exceptional scaffold for future structure-based drug design.

Mandatory Visualizations

MAOB_Pathway Sub Substrate (Benzylamine) Enz MAO-B Enzyme (Target) Sub->Enz Oxidation H2O2 Hydrogen Peroxide (H2O2 Byproduct) Enz->H2O2 Generates HRP Horseradish Peroxidase (Coupling Enzyme) H2O2->HRP Co-substrate Signal Resorufin (Fluorescent Signal) HRP->Signal Catalyzes Probe Amplex Red (Non-fluorescent) Probe->HRP Binds Inhibitor Inhibitor (Compound 1 / Safinamide) Inhibitor->Enz Competitive Inhibition

Diagram 1: MAO-B catalytic pathway coupled with Amplex Red fluorescent detection and inhibition.

Workflow Prep 1. Compound Preparation (DMSO Serial Dilution) Assay 2. Amplex Red Assay (Recombinant MAO-B) Prep->Assay Kinetics 3. Steady-State Kinetics (Ex/Em 535/587 nm) Assay->Kinetics Dialysis 4. Rapid Dialysis (Reversibility Validation) Kinetics->Dialysis Data 5. Data Synthesis (IC50 & Ligand Efficiency) Dialysis->Data

Diagram 2: Self-validating experimental workflow for benchmarking FBDD MAO-B inhibitors.

References

  • [1] Journal of Medicinal Chemistry (ACS). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. Retrieved from:[Link]

  • [6] Pharmaceuticals (MDPI). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Retrieved from:[Link]

  • [3] Frontiers in Chemistry. Computational exploration of acefylline derivatives as MAO-B inhibitors for Parkinson's disease. Retrieved from:[Link]

  • [5] Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Retrieved from:[Link]

Sources

Validation

Cross-validation of (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride binding assays

Cross-Validation Strategies for Fragment Binding: A Comparative Guide to Evaluating (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride As fragment-based drug discovery (FBDD) continues to mature, the identification a...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation Strategies for Fragment Binding: A Comparative Guide to Evaluating (1,5-Dimethyl-1H-pyrrol-2-yl)methanamine Hydrochloride

As fragment-based drug discovery (FBDD) continues to mature, the identification and validation of low-molecular-weight ligands remain a significant analytical challenge. Fragments typically exhibit weak binding affinities (high micromolar to millimolar KD​ ), making primary screening assays highly susceptible to false positives driven by aggregation, non-specific binding, or assay interference[1].

This guide provides an objective, highly technical comparison of the three foundational biophysical platforms used to validate fragment hits, using (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride (CAS: 1208744-99-3; MW: 160.65 g/mol )[2][3] as a model building block. By analyzing the causality behind experimental design, this guide establishes a self-validating workflow for confirming true target engagement.

The Analytical Challenge of Low-MW Amines

(1,5-dimethyl-1H-pyrrol-2-yl)methanamine is a primary amine attached to a functionalized pyrrole ring. With a free-base molecular weight of just 124.19 Da, its theoretical binding signal in mass-sensitive assays is inherently low[4]. Furthermore, the presence of the pyrrole ring can occasionally introduce spectroscopic artifacts in optical assays. To confidently advance this fragment into a hit-to-lead campaign, its binding must be cross-validated across orthogonal platforms that measure different biophysical phenomena: kinetics, thermodynamics, and equilibrium displacement[5].

Platform Comparison & Experimental Causality

A. Surface Plasmon Resonance (SPR): Real-Time Kinetic Resolution

SPR is the frontline technology for fragment screening due to its high sensitivity and low protein consumption[6]. It measures changes in the refractive index near a sensor surface, providing real-time association ( kon​ ) and dissociation ( koff​ ) rates[7].

  • The Causality of Assay Design: Because the fragment is only 124 Da, the maximum theoretical response ( Rmax​ ) is exceptionally small. To detect this, the target protein must be immobilized at a high density. However, high density exacerbates bulk refractive index shifts caused by DMSO (the fragment solvent). Therefore, rigorous DMSO solvent correction is not just recommended; it is mathematically required to separate true binding from solvent artifacts[4].

B. Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔH , ΔS , and stoichiometry n ) in a single experiment[8].

  • The Causality of Assay Design: Fragments typically achieve binding by forming one or two near-optimal hydrogen bonds within a hydrophobic pocket, meaning their binding is predominantly enthalpy-driven ( ΔH<0 )[9][10]. ITC is the only technique that directly measures this enthalpic contribution[11]. If the pyrrole-methanamine fragment shows affinity in SPR but no enthalpic signal in ITC, it is likely partitioning non-specifically into hydrophobic surface patches (a false positive) rather than forming directional hydrogen bonds.

C. Time-Resolved FRET (TR-FRET): Equilibrium Competition

TR-FRET is a high-throughput, homogeneous assay that measures the displacement of a fluorescent tracer ligand by the fragment[12].

  • The Causality of Assay Design: Heterocyclic fragments can exhibit intrinsic auto-fluorescence or act as inner-filter quenchers. TR-FRET utilizes lanthanide fluorophores (e.g., Terbium or Europium) that have exceptionally long emission lifetimes (milliseconds). By introducing a 50–100 μs time delay before reading the emission, the short-lived auto-fluorescence of the fragment completely decays, eliminating a major source of false-positive interference[12].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols for evaluating (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride are designed as self-validating systems, incorporating critical internal controls.

Protocol 1: SPR Kinetic Validation
  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling. Target a high immobilization level (~3000–4000 RU) to ensure the theoretical Rmax​ for the 124 Da fragment is >10 RU[13]. Leave an adjacent flow cell blank as a reference.

  • Solvent Calibration (Critical Control): Prepare a 5-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Inject these prior to the fragment to build a solvent correction model[4].

  • Analyte Injection: Prepare a 2-fold dilution series of the fragment from 1 mM down to 15.6 μM in running buffer (matched exactly to 5.0% DMSO). Inject at a high flow rate (50 μL/min ) to minimize mass transport limitations.

  • Data Processing: Apply double-referencing: subtract the reference flow cell signal, then subtract the signal of a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol 2: ITC Thermodynamic Validation
  • Buffer Matching (Critical Control): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact final dialysate to dissolve the fragment powder to prevent heats of mixing[14].

  • Titration Setup: Load 50 μM of the target protein into the calorimeter cell. Load 1 mM of the fragment into the injection syringe.

  • Execution: Perform an initial 0.5 μL dummy injection (discarded during analysis), followed by 19 injections of 2 μL each at 25°C. Space injections by 150 seconds to allow the thermal power to return to baseline.

  • Heat of Dilution Control: Perform an identical titration of the fragment into buffer alone. Subtract this background heat from the protein titration data before integrating the peaks to calculate ΔH and KD​ [11].

Protocol 3: TR-FRET Competition Assay
  • Reagent Assembly: Combine the target protein (labeled with Tb3+ donor) and a known active-site tracer (labeled with Alexa Fluor 647 acceptor) at their pre-determined KD​ concentrations.

  • Compound Titration: Dispense the fragment in a 12-point dose-response curve (top concentration 5 mM) into a 384-well plate.

  • Incubation & Measurement: Add the protein/tracer mix. Incubate for 60 minutes at room temperature. Excite at 337 nm, apply a 50 μs delay, and read emissions at 665 nm (FRET) and 620 nm (Donor).

  • Interference Control: Monitor the 620 nm donor channel independently. A significant drop in the 620 nm signal indicates the fragment is quenching the donor directly or precipitating the protein, flagging the 665/620 ratio drop as an artifact rather than true competition[12].

Cross-Validation Data Matrix

The following table summarizes the comparative performance and expected quantitative outputs when validating a true hit for (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride across the three platforms.

Parameter / FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)TR-FRET (Competition)
Primary Output kon​ , koff​ , KD​ ΔH , ΔS , n , KD​ IC50​ (Apparent KD​ )
Expected KD​ Range 50 – 500 μM 50 – 500 μM 100 – 1000 μM
Expected Binding Profile Fast-on / Fast-off (Square waves)Enthalpy-driven ( ΔH<0 )Dose-dependent displacement
Throughput Medium (384-well automated)Low (1-2 hours per sample)High (1536-well compatible)
Protein Consumption Very Low (~5-10 μg per chip)High (~1-2 mg per run)Low (~10-50 ng per well)
Primary False Positive Risk Refractive index mismatch (DMSO)Buffer mismatch (Heats of mixing)Fluorophore quenching / Inner-filter
Role in Workflow Primary screening & Kinetic triageOrthogonal validation & ThermodynamicsHigh-throughput primary screening

Fragment Validation Workflow

The logical progression of cross-validation ensures that only compounds with stoichiometric, enthalpy-driven target engagement are advanced.

G Start Fragment Library (1,5-dimethyl-1H-pyrrol-2-yl)methanamine HCl Primary Primary Screen (TR-FRET / SPR) Start->Primary Hit Preliminary Hit (KD ~ 50-500 µM) Primary->Hit Binding Signal Detected FalsePos False Positive (Aggregation / Interference) Primary->FalsePos Optical Artifacts Orthogonal Orthogonal Validation (SPR Kinetics) Hit->Orthogonal Dose-Response Check Orthogonal->FalsePos Super-stoichiometric / Non-specific Thermo Thermodynamic Profiling (ITC) Orthogonal->Thermo 1:1 Kinetics Confirmed Thermo->FalsePos Entropy-driven only / No Heat Valid Validated Fragment Hit (Enthalpy-Driven, 1:1 Binding) Thermo->Valid ΔH < 0, n=1

Figure 1: Decision tree for the cross-validation of fragment hits in early drug discovery.

Conclusion

Evaluating low-molecular-weight compounds like (1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride demands a multi-tiered biophysical approach. While TR-FRET provides the throughput necessary for initial library screening[12], SPR is indispensable for confirming 1:1 binding kinetics and filtering out super-stoichiometric aggregators[4]. Ultimately, ITC serves as the definitive arbiter of fragment quality, confirming that the weak affinity is driven by the formation of specific, high-quality hydrogen bonds (enthalpy) rather than non-specific hydrophobic partitioning[9][10].

References

  • Fragment Screening by Surface Plasmon Resonance ACS Medicinal Chemistry Letters[Link]

  • Thermodynamics of fragment binding PubMed (NIH)[Link]

  • ITC Assay Services | Ichor Life Sciences Ichor Life Sciences [Link]

  • Screening and analysis of fragments using Biacore systems Cytiva[Link]

  • Isothermal titration calorimetry in drug discovery PubMed (NIH)[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments PubMed Central (NIH)[Link]

  • Thermodynamics of Fragment Binding ResearchGate[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding PLOS One[Link]

  • Exiting the tunnel of uncertainty: crystal soak to validated hit IUCr Journals[Link]

  • Fragment-based drug discovery and protein–protein interactions RRBC (Dovepress)[Link]

  • Target Engagement Assays in Early Drug Discovery Journal of Medicinal Chemistry[Link]

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
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(1,5-dimethyl-1H-pyrrol-2-yl)methanamine hydrochloride
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